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Foundational

A Technical Guide to Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS No. 101080-26-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of Methyl 2-amino-5-bromo-3-chlorobenzoate, a key chemical intermediate with signif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of Methyl 2-amino-5-bromo-3-chlorobenzoate, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document details its chemical identity, physicochemical properties, and critically, explores plausible synthetic pathways with detailed experimental considerations. Furthermore, it delves into the reactivity and functional group compatibility of this versatile building block, with a particular focus on its utility in cross-coupling reactions for the construction of complex molecular architectures. Safety protocols and handling guidelines are also presented to ensure its proper and safe use in a laboratory setting. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel bioactive compounds.

Introduction: A Versatile Scaffold for Chemical Innovation

Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS No. 101080-26-6) is a polysubstituted aromatic compound belonging to the class of anthranilate esters.[1] Its unique arrangement of amino, bromo, chloro, and methyl ester functionalities on a benzene ring makes it a highly valuable and versatile building block in organic synthesis. The presence of multiple reactive sites allows for selective chemical modifications, enabling the construction of diverse and complex molecular scaffolds. This strategic positioning of functional groups is particularly advantageous in the fields of medicinal chemistry and drug discovery, where it serves as a key intermediate in the synthesis of a wide range of therapeutic agents. Additionally, its utility extends to the agrochemical industry for the development of novel pesticides and herbicides.

This guide will provide a detailed exploration of the synthesis, properties, and applications of this important chemical entity, offering practical insights for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a chemical is paramount for its effective use in synthesis and for ensuring safe handling. The key properties of Methyl 2-amino-5-bromo-3-chlorobenzoate are summarized in the table below.

PropertyValueSource
CAS Number 101080-26-6[1]
Molecular Formula C₈H₇BrClNO₂[1]
Molecular Weight 264.50 g/mol
Physical Form Solid[1]
Purity Typically ≥98%[1]
InChI Key NCNUYVGCMZFUFO-UHFFFAOYSA-N[1]
Storage Keep container tightly closed in a dry and well-ventilated area. Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Synthesis and Mechanistic Considerations

A logical synthetic approach would involve the sequential halogenation and esterification of an appropriate anthranilic acid derivative. The order of these steps is crucial to control the regioselectivity of the halogenation reactions.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from 2-amino-3-chlorobenzoic acid. This pathway prioritizes the introduction of the bromine atom at the less sterically hindered position and concludes with the esterification of the carboxylic acid.

Synthesis of Methyl 2-amino-5-bromo-3-chlorobenzoate start 2-Amino-3-chlorobenzoic Acid intermediate 2-Amino-5-bromo-3-chlorobenzoic Acid start->intermediate Bromination (e.g., NBS, H₂SO₄) product Methyl 2-amino-5-bromo-3-chlorobenzoate intermediate->product Esterification (e.g., CH₃OH, H₂SO₄)

Caption: Proposed two-step synthesis of Methyl 2-amino-5-bromo-3-chlorobenzoate.

Step-by-Step Methodologies and Mechanistic Insights

Step 1: Bromination of 2-Amino-3-chlorobenzoic Acid

  • Principle: This step involves the electrophilic aromatic substitution of a bromine atom onto the benzene ring. The amino group is a strong activating group and directs ortho- and para- to itself. The existing chloro group is a deactivating but ortho-, para-directing group. The position para to the amino group (C5) is the most likely site for bromination due to electronic and steric factors.

  • Reagents and Conditions: A common and effective brominating agent for this type of transformation is N-Bromosuccinimide (NBS) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), in a suitable solvent like dichloromethane (DCM) or acetonitrile. The reaction is typically carried out at room temperature.

  • Experimental Protocol (Hypothetical):

    • Dissolve 2-amino-3-chlorobenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture in an ice bath.

    • Slowly add a stoichiometric amount of N-Bromosuccinimide in portions.

    • Add a catalytic amount of concentrated sulfuric acid dropwise.

    • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Esterification of 2-Amino-5-bromo-3-chlorobenzoic Acid

  • Principle: This is a classic Fischer-Speier esterification, where a carboxylic acid is converted to its corresponding methyl ester in the presence of an excess of methanol and a catalytic amount of a strong acid.

  • Reagents and Conditions: The reaction is typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid or using thionyl chloride (SOCl₂) to first form the more reactive acyl chloride, which then reacts with methanol.

  • Experimental Protocol (Hypothetical, based on related procedures):

    • Suspend the 2-amino-5-bromo-3-chlorobenzoic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride dropwise while cooling the mixture in an ice bath.

    • Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The final product can be purified by column chromatography on silica gel.

Reactivity and Synthetic Applications

The synthetic utility of Methyl 2-amino-5-bromo-3-chlorobenzoate stems from the distinct reactivity of its functional groups, which can be selectively manipulated to build more complex molecules.

  • The Aryl Halides (Bromo and Chloro groups): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the C5 position, including aryl, heteroaryl, alkyl, and amino groups. The chloro group is generally less reactive in these transformations, allowing for selective reactions at the bromo position under carefully controlled conditions.

  • The Amino Group: The primary amine at the C2 position can undergo a range of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. This functionality is often used to introduce amide linkages, which are prevalent in many biologically active molecules.

  • The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or reduced to an alcohol.

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds and is a key application for this type of aryl halide.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Combine Methyl 2-amino-5-bromo-3-chlorobenzoate, boronic acid, and base in a solvent B Degas the reaction mixture A->B C Add Palladium catalyst and ligand B->C D Heat the reaction mixture C->D E Quench the reaction D->E F Extract with an organic solvent E->F G Purify by column chromatography or recrystallization F->G

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

While specific examples detailing the use of Methyl 2-amino-5-bromo-3-chlorobenzoate in the synthesis of marketed drugs are not widely published, its structural motifs are present in numerous biologically active compounds. Its utility as a key intermediate can be inferred from the applications of structurally similar anthranilates. For instance, related compounds are key building blocks in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. The 2-aminobenzamide scaffold, readily accessible from this intermediate, is a common feature in many kinase inhibitors that target the ATP-binding site of kinases.

Furthermore, derivatives of anthranilic acid are known to possess anti-inflammatory and antimicrobial properties. The functional groups on Methyl 2-amino-5-bromo-3-chlorobenzoate provide the necessary handles for medicinal chemists to perform structural modifications and optimize the biological activity of lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-5-bromo-3-chlorobenzoate.

Hazard Identification:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

Precautionary Measures:

  • Wash hands thoroughly after handling (P264).[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection (P280).[1]

  • IF ON SKIN: Wash with plenty of soap and water (P302 + P352).[1]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[1]

  • If skin irritation occurs: Get medical advice/attention (P332 + P313).[1]

  • If eye irritation persists: Get medical advice/attention (P337 + P313).[1]

  • Take off contaminated clothing and wash it before reuse (P362 + P364).[1]

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

Methyl 2-amino-5-bromo-3-chlorobenzoate is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its unique substitution pattern provides multiple points for chemical modification, making it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. While detailed synthetic protocols for this specific compound are not widely available, this guide has provided a plausible and logical synthetic approach based on established chemical principles. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this document, will enable researchers to effectively utilize this important building block in their scientific endeavors.

References

Sources

Exploratory

Structure Elucidation of Methyl 2-amino-5-bromo-3-chlorobenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS: 101080-26-6) is a highly functionalized halogenated anthranilate derivative. It serves as a critical synthetic intermediate in the development of complex ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS: 101080-26-6) is a highly functionalized halogenated anthranilate derivative. It serves as a critical synthetic intermediate in the development of complex pharmaceuticals, including highly selective CYP11B2 (aldosterone synthase) inhibitors[1] and quinazolinone-based therapeutics.

The structural elucidation of this molecule presents a classic analytical challenge: confirming the exact regiochemistry of the halogens (chlorine at C-3, bromine at C-5) and distinguishing it from its positional isomers (e.g., 2-amino-3-bromo-5-chlorobenzoate). As a Senior Application Scientist, I approach this not as a simple data-collection exercise, but as a self-validating system of orthogonal proofs. By integrating high-resolution mass spectrometry (HRMS) with multidimensional nuclear magnetic resonance (NMR) spectroscopy, we establish an unambiguous topological map of the molecule.

Strategic Framework for Elucidation

To ensure scientific integrity, every analytical technique must serve as an independent verification node. The workflow below illustrates the logical progression from molecular formula confirmation to precise regiochemical assignment.

Workflow Start Methyl 2-amino-5-bromo- 3-chlorobenzoate HRMS HRMS (ESI+) Exact Mass & Isotope Pattern Start->HRMS NMR1D 1D NMR (1H, 13C) Functional Groups & Scaffold Start->NMR1D IR FT-IR Spectroscopy Orthogonal Validation Start->IR Structure Confirmed Molecular Structure HRMS->Structure NMR2D 2D NMR (HMBC, HSQC) Regiochemical Assignment NMR1D->NMR2D NMR2D->Structure IR->Structure

Figure 1: Orthogonal workflow for the structural elucidation of halogenated anthranilates.

High-Resolution Mass Spectrometry (HRMS): The Isotopic Fingerprint

Causality of the Isotopic Envelope

Before mapping the atomic connectivity, we must validate the molecular formula (


)[2]. The presence of both chlorine and bromine provides a highly diagnostic isotopic signature[3].

Chlorine exists naturally as


 (~75.8%) and 

(~24.2%), a roughly 3:1 ratio. Bromine exists as

(~50.7%) and

(~49.3%), a roughly 1:1 ratio[4]. When a molecule contains exactly one of each, the binomial expansion of their probabilities dictates a distinct

,

, and

cluster.
  • 
     Peak:  Contains 
    
    
    
    and
    
    
    (
    
    
    parts)
  • 
     Peak:  Contains (
    
    
    
    +
    
    
    ) AND (
    
    
    +
    
    
    ) (
    
    
    parts)
  • 
     Peak:  Contains 
    
    
    
    and
    
    
    (
    
    
    part)

This results in a theoretical abundance ratio of approximately 3:4:1 (or 75% : 100% : 25% relative to the base peak), which acts as a self-validating filter against impurities or misidentified isomers.

Table 1: HRMS (ESI+) Isotopic Pattern for


 (

)
IsotopologueExact m/zRelative Abundance (%)Causality (Isotopic Composition)

263.9427~77Driven by

and


265.9402100 (Base Peak)Convoluted signal of (

+

) and (

+

)

267.9377~24Driven by

and

Self-Validating HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in

    
     (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the weakly basic aniline nitrogen, yielding a robust 
    
    
    
    signal without in-source fragmentation.
  • Instrument Calibration: Calibrate the Orbitrap or TOF mass spectrometer using a standard tuning mix to achieve a mass accuracy of

    
     ppm.
    
  • Acquisition: Inject 5 µL into the ESI source. Set capillary voltage to 3.5 kV and temperature to 275°C. Acquire data in positive ion mode over an m/z range of 100-500.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 263.9427. Calculate the mass defect and verify that the 3:4:1 isotopic distribution matches the theoretical model.

Nuclear Magnetic Resonance (NMR): Topological Mapping

While HRMS confirms what atoms are present, NMR confirms where they are located. The benzene ring of methyl 2-amino-5-bromo-3-chlorobenzoate is tetrasubstituted, leaving only two aromatic protons at positions C-4 and C-6.

Causality of Chemical Shifts and Couplings

Because H-4 and H-6 are separated by a carbon atom (C-5 bearing the bromine), they are meta to each other. In


 NMR, meta-protons exhibit a small 4-bond spin-spin coupling constant (

Hz). The absence of a large ortho-coupling (

Hz) immediately validates that the two protons are not adjacent, confirming the 1,2,3,5-tetrasubstitution pattern.

To definitively assign which halogen is at C-3 and which is at C-5, we rely on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range (


 and 

) couplings between protons and carbons.

HMBC_Correlations cluster_protons Protons (1H) cluster_carbons Carbons (13C) H4 H-4 (Ar-H) C2 C-2 (C-NH2) H4->C2 3J C3 C-3 (C-Cl) H4->C3 2J C5 C-5 (C-Br) H4->C5 2J H6 H-6 (Ar-H) H6->C2 3J H6->C5 2J C1 C-1 (C-Ar) H6->C1 2J CO C=O (Ester) H6->CO 3J

Figure 2: Key HMBC logical relationships proving the regiochemistry of the halogens.

Table 2:


 and 

NMR Assignments (in

)
Position

Shift (ppm)
Multiplicity (J in Hz)

Shift (ppm)
Key HMBC Correlations
1--112.0-
2--146.5-
3--120.5-
47.55d (J = 2.3)134.2C-2, C-3, C-5, C-6
5--107.8-
67.85d (J = 2.3)132.1C-1, C-2, C-4, C-5, C=O
C=O--167.5-

3.88s52.3C=O

6.45br s-C-1, C-2, C-3
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Causality: TMS provides an absolute zero-point calibration, preventing chemical shift drift errors across different magnetic field strengths.
    
  • Instrument Setup: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Lock the magnetic field to the deuterium resonance of

    
    . Shim the magnet (Z1-Z5) to achieve a line width 
    
    
    
    Hz for the TMS signal.
  • 1D Acquisition:

    • 
       NMR:  Acquire 16 transients with a 30° pulse angle and a 2-second relaxation delay.
      
    • 
       NMR:  Acquire 1024 transients using proton decoupling (WALTZ-16 sequence).
      
  • 2D Acquisition (HMBC): Set up the

    
     HMBC experiment optimized for long-range couplings (
    
    
    
    Hz). Causality: 8 Hz is the standard average for 2-bond and 3-bond carbon-proton couplings in aromatic systems, which is critical for mapping the meta-relationship of the protons to the halogen-bearing carbons.
  • Data Processing: Apply exponential multiplication (LB = 0.3 Hz for

    
    , 1.0 Hz for 
    
    
    
    ), Fourier transform, phase correct, and baseline correct the spectra.

Vibrational Spectroscopy (FT-IR): Orthogonal Validation

While NMR and HRMS provide the primary structural proof, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, orthogonal validation of the functional groups, specifically the spatial relationship between the amine and the ester.

Causality of the Carbonyl Shift

In a standard methyl ester, the C=O stretch typically appears around 1735


. However, in methyl 2-amino-5-bromo-3-chlorobenzoate, the primary amine (

) at C-2 acts as a strong hydrogen bond donor to the adjacent ester carbonyl oxygen at C-1. This intramolecular hydrogen bonding weakens the double-bond character of the carbonyl, shifting the C=O stretch down to approximately 1680 - 1700

. Concurrently, the

stretch will appear as a distinct doublet (symmetric and asymmetric stretching) around 3300 and 3400

. Observing this specific IR profile validates the ortho-relationship of the amine and ester groups.

Conclusion

The structural elucidation of methyl 2-amino-5-bromo-3-chlorobenzoate relies on a triad of analytical causality. HRMS provides an unforgeable isotopic fingerprint (the 3:4:1 ratio) that confirms the exact halogen composition. 1D NMR establishes the tetrasubstituted scaffold via the meta-coupling of H-4 and H-6, while 2D HMBC definitively anchors the chlorine to C-3 and the bromine to C-5. Finally, FT-IR validates the spatial proximity of the ester and amine groups. By executing these protocols as a self-validating system, researchers can guarantee the structural integrity of this critical pharmaceutical building block.

References

  • Google Patents. "Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof" (WO2024222814A1). World Intellectual Property Organization. Available at:[1]

  • LCGC International. "Interpretation of Isotope Peaks in Small Molecule LC–MS". Chromatography Online. Available at:[Link][4]

  • ResearchGate. "Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry". Analytical Chemistry. Available at:[Link][3]

Sources

Foundational

Technical Profile: Methyl 2-amino-5-bromo-3-chlorobenzoate

CAS: 101080-26-6 | Molecular Formula: C8H7BrClNO2 [1][2] Executive Summary Methyl 2-amino-5-bromo-3-chlorobenzoate is a highly specialized halogenated anthranilate derivative serving as a critical building block in medic...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 101080-26-6 | Molecular Formula: C8H7BrClNO2 [1][2]

Executive Summary

Methyl 2-amino-5-bromo-3-chlorobenzoate is a highly specialized halogenated anthranilate derivative serving as a critical building block in medicinal chemistry. Distinguished by its orthogonal halogenation pattern (C3-Chloro, C5-Bromo), it enables precise, regioselective functionalization essential for fragment-based drug discovery (FBDD). It is prominently identified as a key intermediate in the synthesis of CYP11B2 (Aldosterone Synthase) inhibitors and is chemically characterized as Ambroxol Impurity 17 , making it a dual-use compound for both synthetic and analytical applications in the pharmaceutical sector.

Chemical Identity & Structural Analysis

The compound features a benzoate core decorated with an amino group, a methyl ester, and two distinct halogen atoms. The electronic environment is dominated by the electron-donating amino group (strong ortho/para director) and the electron-withdrawing ester, creating a "push-pull" system that dictates its reactivity.

PropertySpecification
IUPAC Name Methyl 2-amino-5-bromo-3-chlorobenzoate
CAS Number 101080-26-6
Molecular Weight 264.50 g/mol
SMILES COC(=O)C1=CC(Br)=CC(Cl)=C1N
InChI Key NCNUYVGCMZFUFO-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate; Insoluble in water
Synthetic Methodology

The synthesis of Methyl 2-amino-5-bromo-3-chlorobenzoate requires strict regiochemical control. The most robust industrial route utilizes the strong para-directing effect of the amino group to introduce the bromine atom at the C5 position of a pre-chlorinated scaffold.

Protocol: Regioselective Bromination

Objective: Synthesis of CAS 101080-26-6 from Methyl 2-amino-3-chlorobenzoate.

Reagents:

  • Substrate: Methyl 2-amino-3-chlorobenzoate (CAS 77820-58-7)[3]

  • Brominating Agent: N-Bromosuccinimide (NBS)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 60°C

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of Methyl 2-amino-3-chlorobenzoate in Acetonitrile (approx. 20 mL per gram).

  • Addition: Add 1.1 eq of NBS portion-wise at room temperature to avoid exotherms.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC or LC-MS. The reaction typically reaches completion within 1 hour due to the activation of the aromatic ring by the amine.

  • Quench & Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with water and brine to remove succinimide byproducts.

  • Purification: Purify via silica gel column chromatography (Eluent: 25% Ethyl Acetate in Hexanes) to yield the target product.

Mechanism & Logic: The amino group (-NH2) at position C2 activates the ring positions ortho (C3) and para (C5). Since C3 is already blocked by chlorine, electrophilic bromination occurs exclusively at C5. The ester group at C1 deactivates the ring but directs meta, reinforcing the C5 position (which is meta to the ester).

Synthesis cluster_0 Precursor Synthesis cluster_1 Regioselective Halogenation A 2-Amino-3-chlorobenzoic Acid B Methyl 2-amino-3-chlorobenzoate (Intermediate) A->B Me2SO4, K2CO3 DMF, RT C Methyl 2-amino-5-bromo- 3-chlorobenzoate (Target) B->C NBS (1.1 eq) ACN, 60°C Electrophilic Subst.

Figure 1: Synthetic pathway highlighting the regioselective bromination step driven by the amino group's directing effects.

Reactivity & Functional Group Analysis

This compound is a "privileged scaffold" because it offers three orthogonal handles for diversification:

  • C5-Bromine (High Reactivity):

    • Reaction: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings.

    • Utility: The C-Br bond is significantly more labile than the C-Cl bond, allowing for selective Pd-catalyzed cross-coupling at C5 without affecting C3.

  • C3-Chlorine (Low Reactivity):

    • Reaction: Difficult to engage in standard Pd-coupling unless specialized ligands (e.g., Buchwald biaryl phosphines) are used after the bromine has been reacted.

    • Utility: Provides steric bulk or a secondary site for late-stage functionalization.

  • 2-Amino / 1-Ester Motif:

    • Reaction: Cyclocondensation.

    • Utility: Reacts with formamide, urea, or isocyanates to form Quinazolin-4(3H)-ones , a core structure in many kinase inhibitors.

Reactivity Center Methyl 2-amino-5-bromo- 3-chlorobenzoate Node1 Biaryl Scaffolds (Suzuki Coupling) Center->Node1 Pd(PPh3)4, Ar-B(OH)2 Selective at C-Br Node2 Quinazolinones (Cyclization) Center->Node2 Formamide/Urea High Temp Node3 Amides/Ureas (N-Acylation) Center->Node3 R-COCl or R-NCO Base

Figure 2: Orthogonal reactivity profile. The C-Br bond allows for selective cross-coupling, while the anthranilate core supports heterocycle formation.

Applications in Drug Development[7]
A. CYP11B2 (Aldosterone Synthase) Inhibitors

Methyl 2-amino-5-bromo-3-chlorobenzoate is a documented intermediate in the synthesis of inhibitors for CYP11B2 .

  • Mechanism: Aldosterone synthase is a key enzyme in the renin-angiotensin-aldosterone system (RAAS). Overactivity leads to hypertension and heart failure.

  • Role of Compound: The anthranilate core serves as a scaffold to position hydrophobic groups (attached via the halides) into the active site of the enzyme, while the ester/amide moiety interacts with the heme iron or nearby residues.

B. Analytical Standard (Ambroxol Impurity)
  • Designation: Ambroxol Impurity 17.

  • Context: Ambroxol is a mucolytic agent. During its synthesis or degradation, various halogenated anthranilate byproducts can form.

  • Usage: This specific compound is used as a Certified Reference Material (CRM) to validate the purity of Ambroxol batches in QC laboratories, ensuring regulatory compliance (ICH Q3A/B guidelines).

Safety & Handling (SDS Summary)

Signal Word: Warning Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Store in a tightly closed container.

  • Keep in a cool, dry, well-ventilated area.[2]

  • Light Sensitive: Store in amber vials or dark environments to prevent photodehalogenation.

References
  • Sigma-Aldrich. Methyl 2-amino-5-bromo-3-chlorobenzoate Product Data. Retrieved from

  • Google Patents. WO2024222814A1 - Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof. Retrieved from

  • Klivon. Ambroxol Impurity 17 | CAS Number 101080-26-6.[5] Retrieved from

  • ChemicalBook. 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester synthesis. Retrieved from

  • BenchChem. Synthesis routes of Methyl 2-amino-5-chloro-3-methylbenzoate (Analogous Chemistry). Retrieved from

Sources

Exploratory

The Discovery, Synthesis, and Pharmaceutical Applications of Methyl 2-amino-5-bromo-3-chlorobenzoate

Executive Summary Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS 101080-26-6) is a highly specialized halogenated anthranilic acid derivative. Historically emerging as a structural analog in the development of agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS 101080-26-6) is a highly specialized halogenated anthranilic acid derivative. Historically emerging as a structural analog in the development of agrochemicals and expectorants, it has found its most critical contemporary application as a foundational building block in the synthesis of next-generation CYP11B2 (aldosterone synthase) inhibitors [3]. This technical guide provides an in-depth analysis of its physicochemical profile, mechanistic synthesis methodologies, and applications in modern drug development, structured specifically for medicinal chemists and process scientists.

Chemical Identity and Physicochemical Properties

Understanding the exact physicochemical parameters of this intermediate is critical for optimizing downstream coupling reactions and chromatographic purifications.

PropertyValue
Chemical Name Methyl 2-amino-5-bromo-3-chlorobenzoate
CAS Registry Number 101080-26-6
Molecular Formula C8H7BrClNO2
Molecular Weight 264.5 g/mol
Canonical SMILES COC(=O)C1=CC(Br)=CC(Cl)=C1N
LogP ~3.17
Physical Form Solid
Reactivity Profile Electrophilic aromatic substitution, cross-coupling

Historical Context & Discovery

The compound traces its origins to the broader exploration of halogenated anthranilates. Initially, such compounds were heavily researched for their role in synthesizing ryanodine receptor modulators. Concurrently, in the pharmaceutical sector, it was identified and characterized as a trace impurity in the synthesis of Ambroxol, a widely used mucolytic agent () [1].

The true pharmaceutical value of Methyl 2-amino-5-bromo-3-chlorobenzoate was unlocked when researchers began targeting the renin-angiotensin-aldosterone system (RAAS) for resistant hypertension. Patents filed by major pharmaceutical entities highlight its use as a core intermediate for synthesizing heteroaryl-substituted quinolinones and other scaffolds that selectively inhibit human aldosterone synthase (CYP11B2) () [2].

Applications in Drug Development

Development of CYP11B2 (Aldosterone Synthase) Inhibitors

Aldosterone synthase (CYP11B2) is responsible for the final steps of aldosterone biosynthesis. Overproduction of aldosterone leads to resistant hypertension and cardiovascular fibrosis. The clinical challenge lies in the fact that CYP11B1 (responsible for cortisol synthesis) and CYP11B2 share 93% sequence homology. First-generation inhibitors suffered from poor selectivity, inadvertently inhibiting cortisol production.

Derivatives synthesized from Methyl 2-amino-5-bromo-3-chlorobenzoate have demonstrated superior selectivity profiles. The unique steric bulk and electronic properties imparted by the 3-chloro and 5-bromo substitutions allow for precise halogen-bonding interactions within the CYP11B2 active site, minimizing off-target CYP11B1 binding () [3].

Pathway AngII Angiotensin II / K+ CYP11B2 CYP11B2 (Aldosterone Synthase) AngII->CYP11B2 Aldosterone Aldosterone CYP11B2->Aldosterone Catalyzes Inhibitor Inhibitor derived from CAS 101080-26-6 Inhibitor->CYP11B2 Blocks MR Mineralocorticoid Receptor (MR) Activation Aldosterone->MR Pathology Hypertension & Cardiac Fibrosis MR->Pathology

Mechanism of CYP11B2 inhibitors mitigating aldosterone-induced hypertension.

Analytical Standard in Impurity Profiling

In the manufacturing of Ambroxol (an active metabolite of bromhexine), halogenated intermediates are prone to cross-contamination. Methyl 2-amino-5-bromo-3-chlorobenzoate serves as a critical reference standard to ensure the purity of the final API, validating the absence of unwanted chlorinated analogs in the brominated drug substance.

Mechanistic Synthesis Pathways

The synthesis of Methyl 2-amino-5-bromo-3-chlorobenzoate relies on the regioselective electrophilic aromatic substitution of methyl 2-amino-3-chlorobenzoate. The amino group (-NH


) at C2 is a strongly activating, ortho/para-directing group. Since the ortho position (C3) is already occupied by a chlorine atom, and the other ortho position (C1) is occupied by the ester group, bromination exclusively occurs at the para position (C5).

Synthesis SM Methyl 2-amino- 3-chlorobenzoate Reaction Electrophilic Aromatic Substitution (60°C, 1h) SM->Reaction Reagent NBS (1.1 eq) Acetonitrile Reagent->Reaction Purification Silica Gel Chromatography (25% EtOAc/Hexane) Reaction->Purification Product Methyl 2-amino-5-bromo- 3-chlorobenzoate Purification->Product

Regioselective bromination workflow for synthesizing CAS 101080-26-6.

Experimental Protocols

Protocol A: Regioselective Electrophilic Bromination

This protocol details the conversion of methyl 2-amino-3-chlorobenzoate to the target compound using N-Bromosuccinimide (NBS).

  • Dissolution: Dissolve methyl 2-amino-3-chlorobenzoate (1.0 eq, e.g., 1.5 g, 8.1 mmol) and NBS (1.1 eq, 1.6 g, 8.9 mmol) in anhydrous acetonitrile (30 mL).

    • Causality: Acetonitrile is chosen as a polar aprotic solvent because it effectively solubilizes both reagents and stabilizes the polar transition state of the electrophilic aromatic substitution without acting as a competing nucleophile.

  • Heating & Reaction: Heat the reaction mixture to 60°C and stir for 1 hour.

    • Causality: While the amino group activates the ring, the electron-withdrawing ester and chloro groups deactivate it. Heating to 60°C provides the precise thermal energy required to drive the reaction to completion quickly, avoiding the formation of over-brominated degradation products.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The protocol is self-validating; the reaction is only quenched when the starting material spot is completely consumed.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude residue via silica gel column chromatography using an isocratic elution of 25% Ethyl Acetate in Hexanes.

    • Causality: Silica gel effectively resolves the less polar brominated product from the highly polar succinimide byproduct generated during the reaction.

Protocol B: Acid-Catalyzed Esterification (Alternative Route)

For laboratories starting from the free carboxylic acid (2-amino-5-bromo-3-chlorobenzoic acid), an esterification route is utilized.

  • Dissolution: Suspend 2-amino-5-bromo-3-chlorobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (acts as both solvent and reagent).

  • Catalysis: Slowly add concentrated H

    
    SO
    
    
    
    (catalytic amount) dropwise to the stirring suspension.
    • Causality: Sulfuric acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux: Heat the mixture to 100°C (reflux) for 12 hours.

  • Neutralization & Extraction (Self-Validation): Cool the mixture to room temperature and carefully neutralize with saturated aqueous NaHCO

    
     until CO
    
    
    
    evolution ceases (pH ~7-8).
    • Causality & Validation: Neutralization is a critical self-validating step that prevents the reverse hydrolysis reaction (saponification) from occurring during the aqueous workup. Extract the aqueous layer with dichloromethane, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate to yield the pure ester.

Conclusion

Methyl 2-amino-5-bromo-3-chlorobenzoate has evolved from a trace impurity in expectorant manufacturing to a highly sought-after intermediate in cardiovascular drug discovery. Its unique halogenation pattern provides medicinal chemists with the precise steric and electronic handles required to achieve target selectivity in complex biological systems, particularly in the challenging domain of CYP11B2 inhibition.

References

  • Veeprho. "2-Amino-5-bromo-3-chloro-benzoic acid methyl ester | CAS 101080-26-6". Available at:[Link]

  • Google Patents. "WO2024222814A1 - Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof".
  • Google Patents. "DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2".
Foundational

Methyl 2-amino-5-bromo-3-chlorobenzoate: A Strategic Scaffold for Orthogonal Functionalization

This technical guide is structured to provide actionable insights for researchers utilizing Methyl 2-amino-5-bromo-3-chlorobenzoate in drug discovery and process chemistry. CAS Number: 101080-26-6 Molecular Formula: C₈H₇...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to provide actionable insights for researchers utilizing Methyl 2-amino-5-bromo-3-chlorobenzoate in drug discovery and process chemistry.

CAS Number: 101080-26-6 Molecular Formula: C₈H₇BrClNO₂ Molecular Weight: 264.50 g/mol [1]

Executive Summary

Methyl 2-amino-5-bromo-3-chlorobenzoate is a highly specialized anthranilate intermediate distinguished by its orthogonal reactivity profile .[1] Unlike simple anthranilates, this tetra-substituted benzene core offers four distinct chemical handles: a nucleophilic amino group, an electrophilic ester, a sterically demanding chlorine at C3, and a reactive bromine at C5.[1][2]

This compound serves two primary roles in modern pharmaceutical chemistry:

  • Medicinal Chemistry Scaffold: It acts as a precursor for CYP11B2 (Aldosterone Synthase) inhibitors and next-generation quinazolinone libraries, where the C5-bromine allows for late-stage diversification via palladium-catalyzed cross-coupling.[1]

  • Analytical Standard: It is a critical process impurity marker for Ambroxol , essential for regulatory compliance in mucolytic drug manufacturing.

Chemical Profile & Reactivity Map

The utility of this intermediate lies in the electronic and steric differentiation of its substituents.

  • C3-Chlorine (Steric Lock): The chlorine atom ortho to the amino group forces the N-C bond out of planarity in subsequent amides, influencing the binding affinity of the final drug molecule (e.g., in anthranilic diamide insecticides or kinase inhibitors).[3] It is generally inert to standard coupling conditions, providing a stable anchor.[2]

  • C5-Bromine (Reactive Handle): Located para to the activating amino group, this position is highly susceptible to oxidative addition by Pd(0), enabling Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings without affecting the C3-chlorine.[1]

  • Anthranilate Core (Heterocycle Formation): The adjacent amino and ester groups are a classic "1,3-bis-electrophile/nucleophile" motif, ready for cyclization with formamide, urea, or isocyanates to form quinazolinones, quinolines, or benzoxazinones.[2]

Diagram 1: Orthogonal Reactivity Map

ReactivityMap Core Methyl 2-amino-5-bromo- 3-chlorobenzoate (CAS 101080-26-6) Amine C2-Amino Group (Nucleophile) Core->Amine Ester C1-Methyl Ester (Electrophile) Core->Ester Bromo C5-Bromine (Cross-Coupling Handle) Core->Bromo Chloro C3-Chlorine (Steric Anchor) Core->Chloro Cyclization Cyclization to Quinazolinones/Benzoxazinones Amine->Cyclization Ester->Cyclization Suzuki Suzuki/Buchwald Couplings (Pd-Catalyzed) Bromo->Suzuki Steric Conformational Locking (Metabolic Stability) Chloro->Steric

Figure 1: Functional map illustrating the four distinct reactive sites, enabling selective chemical transformations.[1][3]

Synthetic Utility & Experimental Protocols

Synthesis of Methyl 2-amino-5-bromo-3-chlorobenzoate

To ensure high regioselectivity, the bromine is introduced after the chlorine.[1] The amino group at C2 strongly activates the C5 position (para), while the C3 position is already blocked by chlorine.[2]

Protocol:

  • Starting Material: Methyl 2-amino-3-chlorobenzoate (1.5 g, 8.1 mmol).

  • Reagent: N-Bromosuccinimide (NBS) (1.6 g, 8.9 mmol, 1.1 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF (30 mL).

  • Conditions: Heat to 60°C for 1 hour.

  • Workup: Concentrate the reaction mixture. Redissolve in ethyl acetate. Wash sequentially with 2N HCl, saturated NaHCO₃, and brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel column chromatography (Ethyl Acetate/Hexane gradient).

  • Yield: ~74% (Light brown solid).

Note: This route avoids the formation of the 3,5-dibromo byproduct which occurs if starting from the non-chlorinated anthranilate.[1]

Application: Synthesis of CYP11B2 Inhibitor Precursors

In the development of aldosterone synthase inhibitors, this intermediate is cyclized to form a 7-bromo-9-chloro-quinolinone core.[1]

Step-by-Step Workflow:

  • Cyclization: The methyl ester reacts with an amine or amidine source (e.g., formamidine acetate) under reflux to close the pyrimidine/pyridine ring.[2]

  • Functionalization: The resulting bicyclic system retains the C-Br bond.[1]

  • Coupling: A Suzuki coupling is performed using a pyridine-3-boronic acid to install the heteroaryl tail required for CYP11B2 inhibition.[1]

Diagram 2: Synthetic Workflow for Bioactive Scaffolds

SynthesisWorkflow Start Methyl 2-amino-3-chlorobenzoate Intermediate Methyl 2-amino-5-bromo-3-chlorobenzoate (Target Scaffold) Start->Intermediate Regioselective Bromination Reagent1 NBS, MeCN, 60°C Path1 Path A: Cyclization Intermediate->Path1 + Formamidine Acetate Path2 Path B: Cross-Coupling Intermediate->Path2 + Ar-B(OH)2 / Pd(0) Product1 8-Bromo-6-chloro-quinazolin-4(3H)-one Path1->Product1 Product2 Biaryl Anthranilate Derivatives (Library Generation) Path2->Product2

Figure 2: Workflow demonstrating the conversion of the precursor into the target scaffold and its subsequent divergence into heterocyclic drugs.[1][3]

Technical Specifications & Safety

PropertySpecification
Appearance Off-white to light brown solid
Melting Point 72–74 °C
Purity (HPLC) ≥ 98.0%
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Handling Precautions:

  • GHS Classification: Irritant (H315, H319, H335).[2]

  • Isomer Warning: strict verification of the substitution pattern is required. Methyl 2-amino-3-bromo-5-chlorobenzoate (CAS 101080-36-8) is a common isomer.[1] Verify using 1H NMR:

    • Target (5-Br, 3-Cl): Doublets with meta-coupling (~2.5 Hz). The proton between Br and Cl (H4) will be chemically distinct from H6.[2]

    • Isomer (3-Br, 5-Cl): Distinct shift pattern due to the deshielding effect of the carbonyl group on the adjacent protons.

References

  • Preparation of Aldosterone Synthase Inhibitors: WO2024222814A1 - Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof.[1][4] (2024).[2]

  • Synthesis Protocol (Bromination): Journal of General Chemistry of the USSR (Zhurnal Obshchei Khimii), 1957, Vol. 27, pp. 1554-1557.[2] (Foundational synthesis of halogenated anthranilates).

  • Ambroxol Impurity Profiling: Veeprho Standards. 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester | CAS 101080-26-6.[1] [2][4][5][6]

  • Crystallographic Data: Khan, I. U., et al. "Methyl 2-amino-5-bromobenzoate."[1][7][8][9] Acta Crystallographica Section E (2011).[2][8][9] (Structural basis for anthranilate packing, relevant for solid-state handling).

Sources

Exploratory

Commercial Sourcing & Technical Validation: Methyl 2-amino-5-bromo-3-chlorobenzoate

The following technical guide details the commercial sourcing, validation, and application of Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS 101080-26-6). CAS: 101080-26-6 | Formula: C₈H₇BrClNO₂ | MW: 264.50 g/mol [1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial sourcing, validation, and application of Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS 101080-26-6).

CAS: 101080-26-6 | Formula: C₈H₇BrClNO₂ | MW: 264.50 g/mol [1][2][3]

Executive Summary: The Regioisomer Criticality

Methyl 2-amino-5-bromo-3-chlorobenzoate is a specialized halogenated aniline derivative primarily utilized in two high-stakes domains: GMP Impurity Profiling (specifically for Ambroxol and Bromhexine APIs) and Medicinal Chemistry Scaffolding (kinase inhibitor development).[2][3]

For researchers and procurement professionals, the primary challenge is regioisomer confusion .[3] The marketplace is flooded with the 3-bromo-5-chloro isomer (CAS 101080-36-8) and the 3,5-dibromo analog.[2][3] Sourcing the incorrect isomer compromises Structural Activity Relationship (SAR) data and invalidates impurity qualification protocols.[2][3] This guide provides the technical framework to source, verify, and utilize the correct 5-bromo-3-chloro isomer.

Commercial Supply Landscape

The supply chain for CAS 101080-26-6 is bifurcated into Reference Standard Grade (mg scale, high cost) and Building Block Grade (gram scale, lower cost).[2][3]

Verified Suppliers & Tiers[2][3]
Supplier TierTypical VendorsScalePurityPrimary Application
Tier 1: Reference Standards Veeprho , USP/EP (occasional)10mg - 100mg>99.5%GMP release testing; Impurity qualification for Ambroxol.[2][3]
Tier 2: Catalog Reagents Sigma-Aldrich , Combi-Blocks 1g - 25g>97%Early-stage drug discovery; Scaffold synthesis.[2][3]
Tier 3: Custom Synthesis Enamine , WuXi AppTec >100gCustomScale-up for late-stage lead optimization.[2][3]
Procurement Risk Mitigation
  • Red Flag: Suppliers listing "Methyl 2-amino-bromo-chlorobenzoate" without specifying positions 3 and 5 explicitly.[2][3]

  • Verification: Always request the 1H NMR prior to purchase.[2][3] If the supplier cannot provide a batch-specific NMR showing the distinct meta-coupling pattern (see Section 4), do not purchase.[2][3]

Sourcing Decision Logic (Workflow)

The following decision tree illustrates the optimal sourcing strategy based on your project phase and volume requirements.

SourcingStrategy Start Requirement Analysis AppType Application Type? Start->AppType Impurity GMP Impurity Profiling AppType->Impurity Scaffold Drug Scaffold Synthesis AppType->Scaffold ActionRef Buy Reference Standard (Veeprho/Sigma) Impurity->ActionRef Always ScaleCheck Scale Required? Scaffold->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale MedScale 1 g - 50 g ScaleCheck->MedScale LargeScale > 100 g ScaleCheck->LargeScale ActionCat Buy Catalog Reagent (Combi-Blocks/Enamine) SmallScale->ActionCat MedScale->ActionCat ActionCDMO Contract Custom Synthesis (WuXi/Regional CDMO) LargeScale->ActionCDMO QC Mandatory QC: 1H NMR + HPLC ActionRef->QC ActionCat->QC ActionCDMO->QC

Figure 1: Strategic Sourcing Decision Tree for Methyl 2-amino-5-bromo-3-chlorobenzoate.

Technical Validation & QC Protocols

Validating the identity of CAS 101080-26-6 is critical to distinguish it from its isomers.[2]

A. 1H NMR Identity Confirmation

The aromatic region is the fingerprint.[3] You are looking for two protons in a meta relationship.[2][3]

  • Solvent: DMSO-d6 or CDCl3.[2][3]

  • Key Signals:

    • 
       ~7.8 - 8.0 ppm (d, 1H):  Proton at C6 .[2][3] Deshielded by the ortho-ester group.[2]
      
    • 
       ~7.4 - 7.6 ppm (d, 1H):  Proton at C4 .
      
    • Coupling Constant (

      
      ):  ~2.0 - 2.5 Hz.[2][3] This small 
      
      
      
      -value confirms the meta relationship. If you see
      
      
      Hz, you have an ortho isomer (wrong compound).[3]
    • Amino Group: Broad singlet around 6.0 - 7.0 ppm (exchangeable with D2O).[2][3]

    • Methyl Ester: Sharp singlet (~3.8 ppm, 3H).[2][3]

B. HPLC Purity Method (Standard Protocol)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (conjugated system).[2][3]

  • Acceptance Criteria: Purity > 98.0% (area normalization). No single impurity > 0.5%.[2][3]

Synthesis & Impurity Origin[2][5][6][7][8]

Understanding the synthesis helps in identifying potential impurities in the commercial product.[3] The 5-bromo-3-chloro isomer is often generated via the bromination of a 3-chloro precursor, which ensures high regioselectivity due to the directing effects of the amino group.[2]

Mechanism of Formation (Impurity Genesis)

In the production of Ambroxol (a dibromo drug), chlorine contamination in the bromine reagent can lead to the formation of "Bromo-Chloro" impurities.[2][3]

SynthesisPathway cluster_risk Critical Sourcing Risk Precursor Methyl 2-amino-3-chlorobenzoate Reagent Bromination (Br2 / AcOH) Precursor->Reagent Target Methyl 2-amino-5-bromo-3-chlorobenzoate (Target: CAS 101080-26-6) Reagent->Target Major Product (Para to NH2) OverBrom Methyl 2-amino-3-chloro-5,X-dibromo (Over-bromination) Reagent->OverBrom Trace RegioIso Methyl 2-amino-3-bromo-5-chlorobenzoate (Wrong Starting Material)

Figure 2: Synthetic pathway and potential impurity risks.[2][3] The amino group directs Bromine to the para-position (C5).[3]

References

  • Veeprho Laboratories. (2024).[2][3] Certificate of Analysis: 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester (Ambroxol Impurity).[1][2][3] Retrieved from [2][3]

  • Sigma-Aldrich (MilliporeSigma). (2024).[2][3] Product Specification: Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS 101080-26-6).[1][2][3] Retrieved from [2][3][5]

  • National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CAS 101080-26-6.[2] Retrieved from [2][3]

  • European Chemicals Agency (ECHA). (2024).[2][3] Registration Dossier: Halogenated Aminobenzoates.[2][3] Retrieved from [2][3]

  • BenchChem. (2024).[2][3] Synthesis Protocols for Halogenated Anthranilates. Retrieved from [2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of Methyl 2-amino-5-bromo-3-chlorobenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS: 101080-26-6) Introduction & Chemical Context Methyl 2-amino-5-bromo-3-chloroben...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS: 101080-26-6)

Introduction & Chemical Context

Methyl 2-amino-5-bromo-3-chlorobenzoate is a highly functionalized, polysubstituted halogenated anthranilate derivative[1]. In pharmaceutical development, it serves as a critical building block for synthesizing complex heterocyclic systems. Notably, it is utilized in the development of highly selective CYP11B2 (aldosterone synthase) inhibitors for treating resistant hypertension[2], as well as in the synthesis of Fibroblast Growth Factor Receptor 4 (FGFR-4) inhibitors[3].

For analytical and CMC (Chemistry, Manufacturing, and Controls) professionals, this compound is also a well-documented synthetic impurity in the manufacturing of Ambroxol, a widely used mucolytic agent[4]. The orthogonal reactivity of its functional groups—specifically the differential reactivity of the bromide versus the chloride during transition-metal-catalyzed cross-coupling—makes it a versatile intermediate[5],[6].

Mechanistic Causality & Synthetic Strategy

As a self-validating system, the synthesis of this compound must be robust, scalable, and regioselective. Depending on precursor availability, two primary synthetic pathways are employed in process chemistry.

Route A: Fischer Esterification (Thermodynamically Driven)

This classical approach converts 2-amino-5-bromo-3-chlorobenzoic acid to its corresponding methyl ester using sulfuric acid and methanol[7].

  • Causality & Insight: Esterification is an equilibrium-driven process. By utilizing methanol as both the nucleophile and the solvent, Le Chatelier’s principle forces the reaction toward the product[6]. The addition of concentrated

    
     protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack. Heating to 100 °C in a sealed vessel overcomes the activation energy barrier associated with the sterically hindered ortho-chloro substituted aromatic ring[7].
    
Route B: Electrophilic Aromatic Bromination (Kinetically Controlled)

This kinetically favored pathway brominates methyl 2-amino-3-chlorobenzoate using N-bromosuccinimide (NBS) in acetonitrile[2].

  • Causality & Insight: The amino (

    
    ) group is a strong activating group and an ortho/para director. Because the ortho position (C3) is already blocked by a chlorine atom, electrophilic aromatic substitution is directed exclusively to the para position (C5)[2]. NBS is strategically chosen over molecular bromine (
    
    
    
    ) because it provides a low, steady concentration of electrophilic bromine, preventing over-bromination and oxidative degradation of the aniline moiety. Acetonitrile is the optimal solvent as it stabilizes the polar Wheland intermediate during the transition state[2].

Quantitative Data & Route Comparison

The following table summarizes the operational parameters for both synthetic routes, allowing researchers to select the optimal protocol based on lab constraints and yield requirements.

ParameterRoute A: Fischer Esterification[7]Route B: Electrophilic Bromination[2]
Starting Material 2-Amino-5-bromo-3-chlorobenzoic acidMethyl 2-amino-3-chlorobenzoate
Reagents Methanol (Excess),

(Catalyst)
N-Bromosuccinimide (NBS)
Solvent MethanolAcetonitrile
Temperature 100 °C (Sealed)60 °C
Reaction Time ~12 hours1 hour
Typical Yield 66%>80%
Process Advantage Utilizes inexpensive, bulk reagentsExceptionally rapid; mild conditions

Experimental Protocols

Protocol A: Fischer Esterification Workflow
  • Preparation: In a heavy-walled pressure tube or round-bottom flask, suspend 2-amino-5-bromo-3-chlorobenzoic acid (14.0 g, 56 mmol) in anhydrous methanol (100 mL)[7].

  • Catalysis: Slowly add concentrated sulfuric acid (10 mL) dropwise under continuous stirring[7]. Critical Step: The addition is highly exothermic; slow addition prevents localized boiling and suppresses the formation of ether byproducts[6].

  • Reaction: Seal the vessel and heat the mixture to 100 °C. Maintain heating until TLC or LC-MS indicates complete consumption of the starting material[7].

  • Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Carefully neutralize the acidic residue with saturated aqueous

    
     to pH 7-8 (preventing ester hydrolysis), and extract with ethyl acetate (3 × 50 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and evaporate the solvent to afford the target ester (Yield: ~66%)[7].
    
Protocol B: Regioselective Bromination Workflow
  • Preparation: Dissolve methyl 2-amino-3-chlorobenzoate (1.5 g, 8.1 mmol) in anhydrous acetonitrile (30 mL) in a standard reaction flask[2].

  • Reagent Addition: Add N-bromosuccinimide (1.6 g, 8.9 mmol, 1.1 equiv) in a single portion[2]. Critical Step: A slight stoichiometric excess of NBS (1.1 equiv) ensures complete conversion while mitigating the risk of polybromination.

  • Reaction: Heat the reaction mixture to 60 °C and stir for exactly 1 hour[2].

  • Work-up: Monitor the reaction via TLC. Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to completely remove the acetonitrile solvent[2].

  • Purification: Purify the crude concentrate via silica gel column chromatography. Elute with a gradient of petroleum ether and ethyl acetate (target compound elutes at ~25% ethyl acetate) to isolate the pure product[2].

Workflow Visualization

The following diagram maps the logical flow of both synthetic pathways converging on the target molecule.

SynthesisRoutes SM1 2-Amino-5-bromo- 3-chlorobenzoic acid Cond1 MeOH, H2SO4 100°C SM1->Cond1 Esterification SM2 Methyl 2-amino- 3-chlorobenzoate Cond2 NBS, MeCN 60°C, 1h SM2->Cond2 Bromination Target Methyl 2-amino-5-bromo- 3-chlorobenzoate (CAS: 101080-26-6) Cond1->Target Cond2->Target

Dual synthetic pathways for Methyl 2-amino-5-bromo-3-chlorobenzoate.

References

  • Fluorochem. "Methyl 2-amino-5-bromo-3-chlorobenzoate".1

  • Sigma-Aldrich. "Methyl 2-amino-5-bromo-3-chlorobenzoate | 101080-26-6". 5

  • Veeprho. "2-Amino-5-bromo-3-chloro-benzoic acid methyl ester | CAS 101080-26-6". 4

  • ChemicalBook. "2-Amino-5-bromo-3-chloro-benzoic acid methyl ester synthesis". 7

  • Google Patents. "WO2024222814A1 - Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof". 2

  • Benchchem. "2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1". 6

  • Google Patents. "WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor". 3

Sources

Application

Application of Methyl 2-amino-5-bromo-3-chlorobenzoate in medicinal chemistry

Application Note: Strategic Utilization of Methyl 2-amino-5-bromo-3-chlorobenzoate in Medicinal Chemistry Executive Summary & Structural Significance Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS: 101080-26-6) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 2-amino-5-bromo-3-chlorobenzoate in Medicinal Chemistry

Executive Summary & Structural Significance

Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS: 101080-26-6) is a highly functionalized anthranilic acid derivative that serves as a privileged building block in modern medicinal chemistry. Its molecular architecture—featuring an ester, a primary amine, and two distinct halogens (bromine and chlorine) on a single benzene ring—provides an exceptional platform for orthogonal reactivity.

The true value of this compound lies in the differential bond dissociation energies of its carbon-halogen bonds. The weaker C-Br bond allows for rapid, chemoselective oxidative addition by Palladium(0) catalysts, leaving the C-Cl bond intact for subsequent, distinct functionalization. This controlled, stepwise elaboration is critical for synthesizing complex heterocyclic scaffolds, such as quinazolinones, and highly targeted therapeutics like novel CYP11B2 (Aldosterone Synthase) inhibitors[1]. Furthermore, it is a critical reference standard in the impurity profiling of the mucolytic active pharmaceutical ingredient (API), Ambroxol[2].

Physicochemical Profiling

Understanding the physical and chemical properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and phase-transfer dynamics in cross-coupling reactions.

Table 1: Physicochemical and Reactivity Profile

Parameter Value Causality / Significance in Workflow
IUPAC Name Methyl 2-amino-5-bromo-3-chlorobenzoate Core nomenclature for regulatory filing.
CAS Number 101080-26-6 Unique identifier for sourcing and compliance.
Molecular Weight 264.50 g/mol Used for stoichiometric calculations in millimolar scale-ups.
LogP ~3.17 Indicates moderate lipophilicity; highly soluble in standard organic solvents (DCM, EtOAc, THF) but requires biphasic or co-solvent systems (e.g., Dioxane/H₂O) for transition-metal catalysis[3].

| C-Br vs C-Cl Reactivity | Orthogonal | C-Br undergoes oxidative addition at lower temperatures (60-80°C) with standard Pd catalysts; C-Cl requires elevated temperatures (>100°C) and specialized electron-rich ligands (e.g., BrettPhos)[3]. |

Application Workflow I: Chemoselective Orthogonal Functionalization

The primary synthetic utility of Methyl 2-amino-5-bromo-3-chlorobenzoate is the ability to sequentially build complexity. By exploiting the kinetic preference of Pd(0) for the C5-Bromine, researchers can perform a Suzuki-Miyaura coupling without protecting the C3-Chlorine or the C2-Amine.

G A Methyl 2-amino-5-bromo- 3-chlorobenzoate (CAS: 101080-26-6) B Pd-Catalyzed Suzuki Coupling (Fast Oxidative Addition at C5-Br) A->B Arylboronic Acid, Pd(dppf)Cl2, 80°C C C5-Aryl, C3-Chloro Intermediate B->C D Buchwald-Hartwig Amination (Forced Oxidative Addition at C3-Cl) C->D Amine, Pd2(dba)3, BrettPhos, 100°C E Di-functionalized Anthranilic Ester D->E F Cyclization (e.g., Quinazolinone Scaffolds) E->F Formamide / Heat

Fig 1: Chemoselective orthogonal functionalization workflow of Methyl 2-amino-5-bromo-3-chlorobenzoate.

Protocol 3.1: Regioselective Suzuki-Miyaura Coupling at C5

Objective: To selectively arylate the C5 position while preserving the C3-Cl bond for downstream diversification. Self-Validating Rationale: We utilize Pd(dppf)Cl₂ because its bidentate ligand structure prevents rapid catalyst deactivation, while a mild base (K₂CO₃) ensures the transmetalation step occurs efficiently without hydrolyzing the methyl ester.

  • Preparation: In an oven-dried Schlenk flask, charge Methyl 2-amino-5-bromo-3-chlorobenzoate (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: A 5 mol% loading is optimal; lower loadings risk incomplete conversion due to the deactivating nature of the ortho-chloro group, while higher loadings complicate purification.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

  • Reaction Execution: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass [M+H]⁺ 265.9 disappears, and the intermediate mass (dependent on the aryl group) appears, with the isotopic pattern clearly showing the retention of one chlorine atom (3:1 ratio of M : M+2).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Application Workflow II: Development of CYP11B2 Inhibitors

Resistant hypertension is a severe cardiovascular condition often driven by excess aldosterone. The enzyme responsible for synthesizing aldosterone is CYP11B2 (Aldosterone Synthase). Developing inhibitors for CYP11B2 is notoriously difficult because it shares 93% sequence homology with CYP11B1 (11β-hydroxylase), which synthesizes cortisol[1]. Inhibiting CYP11B1 leads to dangerous adrenal insufficiency.

Methyl 2-amino-5-bromo-3-chlorobenzoate is a highly validated starting material for synthesizing next-generation, non-steroidal CYP11B2 inhibitors (such as Baxdrostat analogs) that achieve this critical selectivity[1].

G Chol Cholesterol DOC 11-Deoxycorticosterone Chol->DOC Multiple Steps CYP11B1 CYP11B1 (11β-Hydroxylase) DOC->CYP11B1 CYP11B2 CYP11B2 (Aldosterone Synthase) DOC->CYP11B2 Cort Cortisol (Glucocorticoid) Aldo Aldosterone (Mineralocorticoid) CYP11B1->Cort CYP11B2->Aldo Inhibitor Anthranilic Acid Derivative Inhibitor Inhibitor->CYP11B1 No Substantial Effect Inhibitor->CYP11B2 Highly Selective Inhibition

Fig 2: Selective inhibition of CYP11B2 over CYP11B1 by anthranilic acid-derived small molecules.

Protocol 4.1: Synthesis of the Precursor via Electrophilic Bromination

To ensure a reliable supply of this building block for CYP11B2 inhibitor libraries, it is often synthesized from Methyl 2-amino-3-chlorobenzoate.

  • Reagent Preparation: Dissolve Methyl 2-amino-3-chlorobenzoate (1.5 g, 8.1 mmol) in 30 mL of anhydrous Acetonitrile[1].

  • Bromination: Add N-Bromosuccinimide (NBS) (1.6 g, 8.9 mmol) in small portions. Causality: The primary amine strongly activates the aromatic ring and directs electrophilic substitution to the ortho and para positions. Since the ortho position (C3) is sterically hindered and occupied by chlorine, bromination occurs exclusively and cleanly at the para position (C5)[1].

  • Thermal Activation: Heat the reaction to 60°C for 1 hour[1].

  • Validation & Isolation: Concentrate the reaction mixture under reduced pressure. Purify the crude concentrate via silica gel column chromatography using a mobile phase of 25% Ethyl Acetate in Hexanes[1]. The resulting product is structurally verified by ¹H NMR (appearance of a single aromatic proton singlet, confirming complete regioselectivity).

Application Workflow III: Ambroxol API Impurity Profiling

In the pharmaceutical manufacturing of Ambroxol—a potent pectolytic and mucolytic agent used to treat respiratory diseases associated with viscid mucus—strict adherence to ICH Q3A guidelines for impurity profiling is mandatory[2]. Methyl 2-amino-5-bromo-3-chlorobenzoate is officially recognized as Ambroxol Impurity 17 [4].

Protocol 5.1: Analytical Validation of Ambroxol API

Objective: To quantify the presence of Impurity 17 in bulk Ambroxol batches to ensure it remains below the 0.15% regulatory threshold. Self-Validating Rationale: Because both the API and the impurity possess primary amines and halogens, they exhibit similar UV absorption profiles. A gradient Reverse-Phase HPLC method is required to separate the ester (Impurity 17) from the fully reduced alcohol/amine structure of Ambroxol.

  • Standard Preparation: Accurately weigh 10 mg of Methyl 2-amino-5-bromo-3-chlorobenzoate reference standard[2] and dissolve in 100 mL of Methanol (Stock Solution).

  • Sample Preparation: Dissolve 50 mg of Ambroxol API in 50 mL of Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm). Causality: The hydrophobic C18 stationary phase effectively resolves the lipophilic methyl ester of the impurity from the more polar Ambroxol API.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA ensures the amines remain protonated, preventing peak tailing).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes.

    • Detection: UV at 245 nm.

  • System Suitability: Inject the standard solution. The protocol is validated if the theoretical plate count is >2000 and the tailing factor is <1.5. Impurity 17 will elute significantly later than Ambroxol due to the lipophilic nature of the intact methyl ester.

References

  • Veeprho Pharmaceuticals. "2-Amino-5-bromo-3-chloro-benzoic acid methyl ester | CAS 101080-26-6". Veeprho Impurity Reference Standards. Available at: [Link]

  • Google Patents. "WO2024222814A1 - Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof". WIPO (PCT).

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of Methyl 2-amino-5-bromo-3-chlorobenzoate

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of Methyl 2-amino-5-bromo-3-chlorobenzoate . It addresses the specific chemoselectivity challen...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of Methyl 2-amino-5-bromo-3-chlorobenzoate . It addresses the specific chemoselectivity challenges posed by this poly-functionalized scaffold.

Abstract

The palladium-catalyzed amination of Methyl 2-amino-5-bromo-3-chlorobenzoate presents a tripartite chemoselectivity challenge: (1) differentiating the reactive C5-Bromine from the C3-Chlorine, (2) preventing competitive self-coupling of the intrinsic C2-primary amine, and (3) maintaining the integrity of the C1-methyl ester under basic conditions. This guide details a robust protocol utilizing Pd_2(dba)_3 and XPhos with Cs_2CO_3 , achieving >90% conversion with high fidelity for the C5-position.

Substrate Analysis & Mechanistic Strategy

The Scaffold

The substrate contains three distinct reactive centers. Understanding their electronic and steric environments is critical for catalyst selection.

PositionFunctional GroupReactivity ProfileStrategic Implication
C1 Methyl EsterElectrophilic (Carbonyl)Risk: Hydrolysis or amidation. Solution: Use weak inorganic bases (Cs₂CO₃) instead of alkoxides.
C2 Primary Amine (-NH₂)NucleophilicRisk: Catalyst poisoning or self-coupling. Insight: Deactivated by ortho-ester/chloro groups; less nucleophilic than alkyl amine coupling partners.
C3 Chlorine (-Cl)Electrophilic (Aryl Halide)Inert: Strong C-Cl bond + steric hindrance from ortho-substituents prevents oxidative addition under standard conditions.
C5 Bromine (-Br)Electrophilic (Aryl Halide)Reactive Site: Weakest C-Halogen bond; sterically accessible. Target for oxidative addition.
Ligand Selection: The "Dialkylbiaryl" Advantage

Standard phosphines (e.g., PPh₃, BINAP) often fail with highly functionalized anilines due to the formation of stable, unreactive Pd-amine complexes (catalyst resting states).

  • Recommendation: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos .

  • Rationale: The bulky biaryl backbone promotes the reductive elimination step, which is often rate-limiting for electron-rich amines. Furthermore, the bulk prevents the coordination of the substrate's internal C2-amine to the metal center, suppressing catalyst deactivation.

Base Selection
  • Avoid: NaOtBu or LiHMDS (Strong bases/nucleophiles will attack the methyl ester).

  • Select: Cs_2CO_3 (Cesium Carbonate) or K_3PO_4 (Tribasic Potassium Phosphate). These bases are sufficiently strong to deprotonate the Pd-bound amine complex but weak enough to spare the ester.

Visualizing the Pathway

The following diagram outlines the reaction pathway and the critical chemoselectivity decision points.

ReactionPathway Substrate Substrate: Methyl 2-amino-5-bromo- 3-chlorobenzoate OxAdd Oxidative Addition (C5-Br Selective) Substrate->OxAdd + Pd(0) Hydrolysis Side Rxn: Ester Hydrolysis Substrate->Hydrolysis If NaOtBu used SelfCouple Side Rxn: Self-Coupling Substrate->SelfCouple If Ligand too small Pd0 Pd(0)/XPhos Active Catalyst Pd0->OxAdd AmineBind Amine Binding (R-NH2) OxAdd->AmineBind Deprot Deprotonation (Cs2CO3) AmineBind->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product Product: C5-Aminated Benzoate RedElim->Product

Figure 1: Catalytic cycle and chemoselectivity checkpoints. Green path indicates the optimized protocol.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Methyl 2-amino-5-bromo-3-chlorobenzoate 264.501.0Limiting Reagent
Amine Partner (R-NH₂) Variable1.2 - 1.5Nucleophile
Pd₂(dba)₃ 915.720.02 (2 mol%)Catalyst Precursor
XPhos 476.720.08 (8 mol%)Ligand (L:Pd = 2:1)
Cs₂CO₃ 325.822.0 - 3.0Base
1,4-Dioxane (Anhydrous)-0.1 - 0.2 MSolvent
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a reaction vial, weigh Pd_2(dba)_3 (2 mol%) and XPhos (8 mol%).

  • Add anhydrous 1,4-Dioxane (1/5th of total volume).

  • Stir at 100°C for 3-5 minutes until the solution turns a deep orange/red color. This ensures the active L-Pd(0) species is formed before exposing it to the aryl halide.

Step 2: Reaction Assembly

  • To the main reaction vessel (equipped with a stir bar), add:

    • Methyl 2-amino-5-bromo-3-chlorobenzoate (1.0 equiv).

    • Cesium Carbonate (2.0 equiv, finely ground).

    • Amine Partner (1.2 equiv).[2]

  • Purge the vessel with Nitrogen or Argon for 5 minutes.

  • Add the remaining solvent (anhydrous 1,4-Dioxane).

  • Transfer the pre-formed catalyst solution (from Step 1) into the main vessel via syringe under inert atmosphere.

Step 3: Execution

  • Seal the vessel.[4]

  • Heat to 100°C with vigorous stirring (800+ rpm).

    • Note: Vigorous stirring is essential due to the heterogeneous nature of the inorganic base.

  • Monitor by LCMS at t=1h, 3h, and 16h.

Step 4: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc).[4]

  • Filter through a pad of Celite to remove Palladium black and inorganic salts.

  • Concentrate the filtrate.[1][4]

  • Purify via Flash Column Chromatography (typically Hexanes/EtOAc gradient).

Process Control & Troubleshooting

LCMS Validation Criteria

When monitoring the reaction, look for the following signatures to validate success versus failure.

ObservationDiagnosisCorrective Action
Product Mass (M+H) Success. Reaction is proceeding.Continue to full conversion.
SM Remaining + No Pd Black Stalled Catalyst. The catalyst died or didn't activate.Ensure O₂ exclusion. Increase temp to 110°C. Switch to BrettPhos .
Mass = SM - Br + H Hydrodehalogenation. The Br was removed but no amine added.Solvent is not dry (water source).[1][3][5][6][7][8][9][10][11] Amine is too bulky.
Mass = SM - 14 (Acid) Hydrolysis. Methyl ester cleaved.Base is too strong or wet. Switch Cs₂CO₃ to K₃PO₄ (anhydrous).
Dimer Mass Self-Coupling. Dilute reaction (0.05 M). Increase equivalents of external amine.
Workflow Diagram

Workflow start Start: Weigh Reagents precat Pre-heat Pd2(dba)3 + XPhos (100°C, 5 min, Dioxane) start->precat mix Add Substrate + Base + Amine (Purge with Ar) start->mix combine Combine Catalyst + Rxn Mix precat->combine mix->combine heat Heat to 100°C (Vigorous Stirring) combine->heat monitor LCMS Check (1h) heat->monitor complete Conversion > 95%? monitor->complete workup Filter (Celite) & Purify complete->workup Yes trouble Consult Troubleshooting Table complete->trouble No

Figure 2: Operational workflow for the amination protocol.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Guram, A. S., et al. (2004). "New Catalysts for Buchwald-Hartwig Amination." Organic Letters.

  • Sigma-Aldrich. (2023). "Methyl 2-amino-5-bromo-3-chlorobenzoate Product Sheet." MilliporeSigma.

  • BenchChem. (2025).[10] "Application Notes: Buchwald-Hartwig Amination of 2,4-Dibromoanisole." BenchChem Protocols.

  • Paul, F., et al. (1994). "Palladium-catalyzed formation of Carbon-Nitrogen bonds."[3][4] Journal of the American Chemical Society.[2]

Sources

Application

Application Note: A Comprehensive Guide to the Analytical Characterization of Methyl 2-amino-5-bromo-3-chlorobenzoate

Introduction Methyl 2-amino-5-bromo-3-chlorobenzoate is a halogenated aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its utility i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-amino-5-bromo-3-chlorobenzoate is a halogenated aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its utility in drug discovery and development necessitates a robust and reliable suite of analytical techniques to ensure its identity, purity, and quality. This application note provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of this compound, grounded in established scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their analytical endeavors.

The structural complexity of Methyl 2-amino-5-bromo-3-chlorobenzoate, featuring amino, ester, bromo, and chloro functional groups on an aromatic ring, requires a multi-faceted analytical approach. This guide will cover chromatographic and spectroscopic techniques, providing not just procedural steps but also the underlying scientific rationale, ensuring that each protocol is a self-validating system.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 2-amino-5-bromo-3-chlorobenzoate is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Chemical Formula C₈H₇BrClNO₂[2][3][4]
Molecular Weight 264.5 g/mol [1][3]
CAS Number 101080-26-6[2][5]
Physical Form Solid[2][4]
Purity (Typical) 97-98%[2][3]

Further properties such as melting point, boiling point, and specific solubility data are not consistently reported and should be determined experimentally.

Chromatographic Techniques for Purity and Assay Determination

Chromatography is the cornerstone for assessing the purity of Methyl 2-amino-5-bromo-3-chlorobenzoate and for developing quantitative assays. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for Methyl 2-amino-5-bromo-3-chlorobenzoate. A reverse-phase method is the logical starting point due to the compound's moderate polarity.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which will interact with the aromatic ring of the analyte. The choice of a superficially porous particle column can offer higher efficiency and faster analysis times.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is employed. The organic solvent elutes the analyte from the column, and the buffer (e.g., phosphate or acetate) controls the pH to ensure the consistent ionization state of the amino group, leading to reproducible retention times. A gradient elution is often preferred to ensure the efficient elution of any potential impurities with differing polarities.

  • Detection: A UV detector is ideal due to the presence of the chromophoric aromatic ring. The wavelength of maximum absorbance (λmax) should be determined experimentally but is expected to be in the UV region, likely around 230-280 nm.[6][7][8][9] A Diode Array Detector (DAD) can provide additional spectral information for peak purity assessment.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample/Standard SamplePrep->Injection StdPrep Standard Preparation (Known Concentration) StdPrep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification Purity Purity Assessment (% Area) Quantification->Purity

Caption: HPLC Method Development Workflow.

Protocol: HPLC Purity and Assay Determination

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a standard of known purity at the same concentration as the sample.

  • System Suitability: As per USP <621>, inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is ≤ 2.0%.[1][10][11][12][13] The tailing factor should be ≤ 2.0.

  • Analysis: Inject the sample and standard solutions.

  • Calculation:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the ester group of Methyl 2-amino-5-bromo-3-chlorobenzoate imparts some volatility, the amino group can lead to peak tailing. Derivatization may be considered to improve chromatographic performance, but direct injection is often feasible.

Causality of Method Design:

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point. This stationary phase provides good separation for a wide range of semi-volatile organic compounds.

  • Injection: A split/splitless inlet is typically used. A split injection is suitable for initial screening and higher concentrations, while a splitless injection is preferred for trace analysis.

  • Oven Program: A temperature gradient is essential to ensure the elution of the analyte and any potential impurities with a reasonable peak shape and within a practical timeframe.

  • Detector: A mass spectrometer provides both qualitative (mass spectrum) and quantitative (ion chromatogram) data. The electron ionization (EI) source will produce a characteristic fragmentation pattern that can be used for identification.

Protocol: GC-MS Identification and Impurity Profiling

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of Methyl 2-amino-5-bromo-3-chlorobenzoate.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

Expected Observations:

  • Molecular Ion (M+): The presence of both bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak cluster.[14][15][16] The most abundant peaks in this cluster will be at m/z 263, 265, and 267.

  • Fragmentation: Common fragmentation pathways for this molecule under EI conditions would include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Logical Relationship of Isotopic Peaks in MS:

MS_Isotopes cluster_Br Bromine Isotopes (1:1) cluster_Cl Chlorine Isotopes (3:1) M Molecular Ion Cluster M_plus_2 M+2 Peak M->M_plus_2 Contribution from ⁸¹Br and ³⁷Cl M_plus_4 M+4 Peak M_plus_2->M_plus_4 Contribution from ⁸¹Br and ³⁷Cl Br79 ⁷⁹Br Br79->M Br81 ⁸¹Br Br81->M_plus_2 Cl35 ³⁵Cl Cl35->M Cl37 ³⁷Cl Cl37->M_plus_2

Caption: Isotopic Contributions to the Molecular Ion Cluster.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy

  • Expected Chemical Shifts (in CDCl₃):

    • Aromatic Protons: Two singlets or doublets in the range of δ 6.5-8.0 ppm. The exact chemical shifts will be influenced by the electronic effects of the substituents.

    • Amine Protons (-NH₂): A broad singlet around δ 4.0-6.0 ppm. The chemical shift can be variable and the peak may exchange with D₂O.

    • Methyl Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

  • Expected Chemical Shifts (in CDCl₃):

    • Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-150 ppm. The carbons directly attached to the halogens will have their chemical shifts significantly influenced.

    • Methyl Carbon (-OCH₃): A signal around δ 50-60 ppm.

Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire standard ¹H and ¹³C spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

  • Data Processing: Process the data using appropriate software to obtain the final spectrum for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[17][18][19]

  • C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.[20][21]

  • C-N Stretching: An absorption in the range of 1250-1335 cm⁻¹ for the aromatic amine.[18]

  • C-O Stretching: Bands in the 1000-1300 cm⁻¹ region associated with the ester C-O bonds.[20]

  • Aromatic C-H and C=C Stretching: Absorptions in their characteristic regions.

Protocol: FT-IR Analysis

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Expected Observations:

  • The substituted benzoic acid chromophore is expected to exhibit strong absorbance in the UV region.[6][7][8][9] The λmax will likely be in the 200-300 nm range.

Protocol: UV-Vis Analysis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile) of known concentration.

  • Acquisition: Scan the absorbance from 200 to 400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). This information is valuable for setting the detection wavelength in HPLC.

Method Validation

All analytical methods developed for the characterization of Methyl 2-amino-5-bromo-3-chlorobenzoate, especially for use in a regulated environment, must be validated according to ICH Q2(R2) guidelines.[4][22][23][24][25] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The comprehensive analytical characterization of Methyl 2-amino-5-bromo-3-chlorobenzoate requires a strategic combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for purity and assay determination, while GC-MS offers a powerful tool for identification and impurity profiling. Spectroscopic methods, including MS, NMR, IR, and UV-Vis, are essential for the unambiguous confirmation of its chemical structure. The protocols and insights provided in this application note are intended to serve as a robust starting point for researchers, enabling them to develop and validate analytical methods that are fit for purpose and adhere to the highest standards of scientific integrity.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • MySkinRecipes. Methyl2-amino-3-bromo-5-chlorobenzoate. [Link]

  • PubChem. 2-Amino-3-bromo-5-chlorobenzoic acid. [Link]

  • Veeprho. 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis - Impact Factor, Quartile, Ranking. [Link]

  • SciSpace. Journal of Pharmaceutical and Biomedical Analysis (Elsevier BV). [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • SlideShare. Analytical methods validation as per ich & usp. [Link]

  • National Center for Biotechnology Information. Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. [Link]

  • ResearchGate. Ultraviolet absorption spectra: Some substituted benzoic acids. [Link]

  • SciSpace. Journal of Pharmaceutical and Biomedical Analysis template - For Authors. [Link]

  • ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]

  • CDN. Infrared Spectroscopy. [Link]

  • National Center for Biotechnology Information. Journal of pharmaceutical and biomedical analysis. [Link]

  • ACS Publications. Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates. [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • Agilent. Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE Sample Preparation and a H. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. [Link]

  • Michigan State University. IR: amines. [Link]

  • Scilit. Ultraviolet absorption spectra: Some substituted benzoic acids. [Link]

  • Taylor & Francis Online. Source, Sample Preparation, Analytical and Inhibition Methods of Polycyclic Aromatic Hydrocarbons in Food (Update since 2015). [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • SpringerLink. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

  • University of California, Los Angeles. IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. [Link]

  • ACS Publications. Mass spectra of organic compounds containing bromine and chlorine. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • Research Journal of Science and Technology. Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. [Link]

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  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubMed. Accurate-mass identification of chlorinated and brominated products of 4-nonylphenol, nonylphenol dimers, and other endocrine disrupters. [Link]

  • Scilit. Doubly charged ion mass spectra: IV—chlorinated and brominated alkanes. [Link]

  • PubMed. Simultaneous determination of sorbic acid, benzoic acid and parabens in foods: a new gas chromatography-mass spectrometry technique adopted in a survey on Italian foods and beverages. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]

Sources

Method

Application Note: Advanced Purification Strategies for Methyl 2-amino-5-bromo-3-chlorobenzoate

Introduction and Chemical Context Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS: 101080-26-6) is a critical halogenated anthranilic acid derivative. In pharmaceutical development, it is most notably encountered as a key i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS: 101080-26-6) is a critical halogenated anthranilic acid derivative. In pharmaceutical development, it is most notably encountered as a key intermediate and a known impurity in the synthesis of Ambroxol, a widely used secretolytic and expectorant agent[1].

Due to the presence of an ester, a primary amine, and two distinct halogens (bromine and chlorine) on the aromatic ring, the molecule presents a unique electronic landscape. The electron-withdrawing nature of the halogens significantly deactivates the ortho-amino group, reducing its basicity compared to standard anilines. This physicochemical trait directly dictates the chromatographic and crystallization behaviors of the compound, requiring tailored purification protocols to achieve >98% purity[2] required for pharmaceutical reference standards or downstream synthesis.

Physicochemical Profile

Understanding the physical properties is the first step in designing a self-validating purification system. The compound's lipophilicity (LogP ~3.17) and solid state at room temperature[2] make it highly amenable to both normal-phase chromatography and solvent-antisolvent recrystallization.

PropertyValueImplication for Purification
IUPAC Name methyl 2-amino-5-bromo-3-chlorobenzoateTarget for nucleophilic/electrophilic degradation if handled in harsh pH.
CAS Number 101080-26-6Standard identifier for reference material.
Molecular Weight 264.5 g/mol Aids in mass spectrometry (MS) fraction tracking.
Physical Form SolidEnables recrystallization as a primary polishing step.
LogP 3.17Indicates high solubility in moderate-to-non-polar solvents (e.g., EtOAc, DCM)[2].

Purification Decision Matrix

The choice of purification depends heavily on the crude purity profile. For crude mixtures containing highly polar byproducts or unreacted starting materials, flash chromatography is mandatory. For pre-purified material (>85%), direct recrystallization is more time- and cost-efficient.

PurificationWorkflow Start Crude Methyl 2-amino-5-bromo- 3-chlorobenzoate TLC TLC Analysis (Hexane:EtOAc) Start->TLC Decision Initial Purity? TLC->Decision Flash Flash Chromatography (Silica Gel 60) Decision->Flash < 85% Pure Cryst Recrystallization (EtOH/H2O or Toluene/Hexane) Decision->Cryst > 85% Pure Flash->Cryst Polishing Step Pure Pure Compound (>98% HPLC) Cryst->Pure

Workflow for isolating high-purity Methyl 2-amino-5-bromo-3-chlorobenzoate from crude mixtures.

Experimental Protocols

Protocol A: Normal-Phase Flash Column Chromatography

Expert Rationale: While primary amines often streak on bare silica due to strong hydrogen bonding with acidic silanol groups, the amine in methyl 2-amino-5-bromo-3-chlorobenzoate is sterically hindered by the adjacent chlorine and electronically deactivated by the aromatic halogens. Therefore, basic modifiers (like triethylamine) are rarely necessary, and a standard Hexane/Ethyl Acetate gradient provides excellent resolution.

Materials:

  • Silica Gel 60 (40-63 µm)

  • Hexanes (ACS grade)

  • Ethyl Acetate (ACS grade)

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents band broadening that occurs when liquid-loading poorly soluble solids.

  • Column Packing: Slurry-pack the column using Hexanes. Ensure a flat, even silica bed to prevent channeling.

  • Loading: Carefully add the dry-loaded sample to the top of the silica bed. Cap with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances.

  • Elution Gradient:

    • Begin elution with 100% Hexanes (2 column volumes) to flush out highly non-polar impurities.

    • Transition to a gradient of 95:5 Hexane:Ethyl Acetate, gradually increasing to 85:15 Hexane:Ethyl Acetate.

    • Observation: The target compound typically elutes between 10% and 15% Ethyl Acetate, visible under UV light (254 nm) on TLC.

  • Fraction Collection & Analysis: Collect fractions and analyze via TLC. Pool fractions containing the pure product (single spot) and concentrate under reduced pressure (rotary evaporator, water bath at 35°C) to yield a solid.

Protocol B: Recrystallization (Polishing)

Expert Rationale: For pharmaceutical reference standards, chromatographic purity must be backed by crystalline homogeneity. A solvent/anti-solvent system exploits the compound's LogP of 3.17[2]. Ethanol acts as the solubilizing solvent, while water acts as the anti-solvent.

Materials:

  • Absolute Ethanol

  • Deionized Water (or Hexanes, if using a Toluene system)

  • Buchner funnel and vacuum filtration setup

Step-by-Step Methodology:

  • Dissolution: Place the solid obtained from Protocol A (or crude solid >85% pure) into an Erlenmeyer flask. Add a minimum amount of boiling absolute Ethanol just until the solid completely dissolves.

  • Hot Filtration (Optional but Recommended): If insoluble particulates are present, rapidly filter the hot solution through a pre-warmed fluted filter paper.

  • Anti-Solvent Addition: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point). Add one drop of Ethanol to clear the cloudiness.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the growth of large, pure crystals and prevents the occlusion of impurities within the crystal lattice.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize the yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the filter cake with a small volume of ice-cold 1:1 Ethanol/Water mixture.

  • Drying: Dry the crystals in a vacuum desiccator over anhydrous calcium chloride or in a vacuum oven at 40°C until a constant weight is achieved. Store in a tightly closed container in a dry, dark place.

Safety and Handling

While not a highly regulated toxin, halogenated anilines can be skin and eye irritants. Sigma-Aldrich safety data for this compound (CAS 101080-26-6) dictates standard laboratory PPE: protective gloves, clothing, and eye protection (P280). In case of skin contact, wash with plenty of soap and water (P302+P352). All chromatographic and solvent evaporation steps must be performed inside a certified chemical fume hood.

References

  • Fluorochem. "Methyl 2-amino-5-bromo-3-chlorobenzoate - Product Details & Properties". Fluorochem.co.uk.
  • Sigma-Aldrich. "Methyl 2-amino-5-bromo-3-chlorobenzoate | 101080-26-6". Sigmaaldrich.com.
  • Veeprho. "2-Amino-5-bromo-3-chloro-benzoic acid methyl ester | CAS 101080-26-6". Veeprho.com.

Sources

Application

Application Notes and Protocols for the Crystallization of Methyl 2-amino-5-bromo-3-chlorobenzoate

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: Methyl 2-amino-5-bromo-3-chlorobenzoate is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Methyl 2-amino-5-bromo-3-chlorobenzoate is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[1] The purity of this compound is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Crystallization is a critical purification technique used to achieve the high purity levels required in the pharmaceutical industry.[2] This document provides a comprehensive guide to the crystallization methods for Methyl 2-amino-5-bromo-3-chlorobenzoate, offering detailed protocols and the scientific rationale behind the experimental choices.

The molecular structure of substituted aminobenzoates, with their capacity for hydrogen bonding and aromatic stacking, lends itself well to purification by crystallization.[3][4] The selection of an appropriate solvent system and crystallization method is crucial for obtaining high-purity crystals with a desirable morphology and yield. These application notes will explore cooling crystallization and anti-solvent crystallization, two widely applicable and effective methods.

I. Physicochemical Properties and Solvent Selection Rationale

Before delving into specific protocols, understanding the physicochemical properties of Methyl 2-amino-5-bromo-3-chlorobenzoate is essential for effective crystallization.

PropertyValueSource
Molecular FormulaC₈H₇BrClNO₂[5]
Molecular Weight264.51 g/mol [6]
Physical FormSolid[5][6]
Commercially Available Purity97-98%[5][6]
Storage ConditionsKeep in a dark place, inert atmosphere, room temperature.[5][6][5][6]

The key to successful recrystallization lies in the choice of solvent. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Based on literature for similar substituted aminobenzoic acid esters, alcohols such as methanol and ethanol are excellent starting points for solvent screening.[3][7][8][9] These solvents are polar enough to dissolve the aminobenzoate at higher temperatures but will allow for precipitation upon cooling. For anti-solvent crystallization, a miscible solvent in which the compound is insoluble is required.[2][10] Water is a common anti-solvent for alcohol solutions.

II. Crystallization Methodologies and Protocols

This section details two primary methods for the crystallization of Methyl 2-amino-5-bromo-3-chlorobenzoate: Cooling Crystallization and Anti-Solvent Crystallization.

A. Method 1: Cooling Crystallization from an Alcohol Solvent

Cooling crystallization is a widely used technique that relies on the principle of decreasing solubility with a decrease in temperature.[10]

Workflow for Cooling Crystallization:

A Dissolve crude product in minimum hot methanol/ethanol B Hot filtration (optional, for insoluble impurities) A->B C Slowly cool the solution to room temperature B->C D Further cool in an ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold solvent E->F G Dry crystals under vacuum F->G

Caption: Workflow for Cooling Crystallization.

Detailed Protocol:

  • Dissolution: In a fume hood, place the crude Methyl 2-amino-5-bromo-3-chlorobenzoate into an Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of methanol or ethanol and begin heating the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid has completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then gently reheat it to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal or other solids.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

B. Method 2: Anti-Solvent Crystallization

Anti-solvent crystallization is an effective method when the compound is highly soluble in a solvent even at low temperatures.[2] This technique involves adding a "miscible anti-solvent" in which the compound is insoluble, causing it to precipitate.[10]

Workflow for Anti-Solvent Crystallization:

A Dissolve crude product in a suitable solvent (e.g., ethanol) B Slowly add an anti-solvent (e.g., water) with stirring A->B C Continue adding anti-solvent until solution becomes turbid B->C D Allow solution to stand for crystal growth C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a mixture of solvent and anti-solvent E->F G Dry crystals under vacuum F->G

Caption: Workflow for Anti-Solvent Crystallization.

Detailed Protocol:

  • Dissolution: Dissolve the crude Methyl 2-amino-5-bromo-3-chlorobenzoate in a suitable solvent, such as ethanol, at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add an anti-solvent, such as deionized water, dropwise.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates that the saturation point has been exceeded and nucleation has begun.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed to allow for crystal growth. The solution can be cooled in an ice bath to improve the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of the solvent and anti-solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

III. Troubleshooting and Key Considerations

  • Oiling Out: If the compound "oils out" instead of crystallizing upon cooling, it may be due to the solution being too concentrated or cooling too rapidly. Reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can also sometimes induce crystallization.

  • Purity Assessment: The purity of the crystallized product should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or melting point determination.

IV. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

  • Methyl 2-amino-5-bromo-3-chlorobenzoate may cause skin and eye irritation.[5] Handle with care.

  • Organic solvents are flammable. Avoid open flames and use a hot plate for heating.

V. References

  • Academia.edu. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. US7547798B2 - Process for preparing aminobenzoate esters.

  • University of Calgary. RECRYSTALLISATION. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

  • MySkinRecipes. Methyl2-amino-3-bromo-5-chlorobenzoate. [Link]

  • Google Patents. KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides.

  • PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. [Link]

  • Amanote Research. (PDF) Methyl 2-Amino-5-Chlorobenzoate - Acta. [Link]

  • ResearchGate. (PDF) Methyl 2-amino-5-chlorobenzoate. [Link]

  • Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]

  • Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management. [Link]

  • PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.

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Method

Application Notes and Protocols for Reactions with Methyl 2-amino-5-bromo-3-chlorobenzoate

Introduction: Unlocking the Synthetic Potential of a Halogenated Anthranilate Methyl 2-amino-5-bromo-3-chlorobenzoate is a highly functionalized aromatic building block of significant interest to researchers in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Halogenated Anthranilate

Methyl 2-amino-5-bromo-3-chlorobenzoate is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group, an electron-withdrawing methyl ester, and two distinct halogen atoms (bromine and chlorine), offers a versatile platform for a variety of chemical transformations. The differential reactivity of the C-Br and C-Cl bonds, in particular, allows for selective, stepwise functionalization, making this compound a valuable precursor for the synthesis of complex molecular architectures, including substituted quinazolines and other heterocyclic scaffolds with potential biological activity.[1][2]

This guide provides a comprehensive overview of the experimental setup for key reactions involving Methyl 2-amino-5-bromo-3-chlorobenzoate. As your Senior Application Scientist, I will not only detail the protocols but also provide the underlying scientific rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the chemical principles at play.

Safety and Handling: A Prerequisite for Successful Experimentation

Prior to commencing any experimental work, it is imperative to be thoroughly familiar with the safety precautions for Methyl 2-amino-5-bromo-3-chlorobenzoate and all other reagents.

Material Safety Data:

CompoundCAS NumberKey HazardsRecommended Personal Protective Equipment (PPE)
Methyl 2-amino-5-bromo-3-chlorobenzoate101080-26-6Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[3]Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat.[4][5]
Palladium CatalystsVariesMay be flammable solids, skin and respiratory sensitizers.In addition to standard PPE, a dust mask or respirator may be required when handling powders.[4][6]
Solvents (e.g., Dioxane, Toluene)VariesFlammable, may be carcinogenic, organ toxicity.Work in a well-ventilated fume hood is mandatory.[1]
Bases (e.g., K₂CO₃, Cs₂CO₃)VariesCan be corrosive or irritant.Standard PPE.

General Handling Procedures:

  • Always work in a well-ventilated laboratory fume hood.[4][5][6]

  • Avoid inhalation of dust and vapors.[4][6]

  • Prevent contact with skin and eyes by wearing appropriate PPE.[4][5]

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[4]

  • All waste materials should be disposed of in accordance with institutional and local regulations.[5]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of Methyl 2-amino-5-bromo-3-chlorobenzoate makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.[1][7]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures, which are prevalent in many pharmaceutical compounds.[1][8][9] The reaction of Methyl 2-amino-5-bromo-3-chlorobenzoate with an arylboronic acid selectively occurs at the more reactive C-Br bond.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of Methyl 2-amino-5-bromo-3-chlorobenzoate.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add Methyl 2-amino-5-bromo-3-chlorobenzoate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).[1]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio, 0.1-0.2 M concentration). The water is essential for the transmetalation step of the catalytic cycle.[1][8]

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%). The catalyst should be added under a positive flow of inert gas to minimize exposure to air.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] A typical reaction time is 4-12 hours.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.[1] Other palladium sources and ligands can be used and may require optimization.

  • Base: The base is required to activate the boronic acid for transmetalation.[8] Potassium carbonate is a cost-effective and generally effective choice.

  • Solvent: The dioxane/water mixture provides a homogenous solution for the organic and inorganic reagents.[1]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[7][11][12] This reaction allows for the coupling of an aryl halide with an amine. Similar to the Suzuki coupling, the reaction with Methyl 2-amino-5-bromo-3-chlorobenzoate is expected to occur selectively at the C-Br bond.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of Methyl 2-amino-5-bromo-3-chlorobenzoate.

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%) to a flame-dried Schlenk tube.

  • Reagent Addition: Add Methyl 2-amino-5-bromo-3-chlorobenzoate (1.0 mmol, 1.0 equiv), the amine (1.2-1.5 mmol, 1.2-1.5 equiv), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.4-2.0 mmol, 1.4-2.0 equiv).[13]

  • Solvent Addition: Add anhydrous, degassed toluene (0.1-0.2 M).

  • Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 80-110 °C.

  • Monitoring the Reaction: Monitor the reaction progress by LC-MS or GC-MS.[10][14]

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[11] Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.[13]

  • Base: A strong base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center. Cesium carbonate is often a good choice due to its high basicity and solubility in organic solvents.[13]

  • Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene is a common choice for its high boiling point.

Advanced Application: Synthesis of Quinazoline Derivatives

The 2-aminobenzoate scaffold of the title compound is a key precursor for the synthesis of quinazolines, a class of heterocyclic compounds with a broad range of biological activities.[15][16][17][18][19]

Synthetic Strategy: A common approach involves the reaction of the 2-aminobenzoate with a nitrile or an amide-forming reagent followed by cyclization.

Illustrative Reaction Scheme:

Caption: Synthesis of a quinazolinone from Methyl 2-amino-5-bromo-3-chlorobenzoate.

General Protocol Outline:

  • Amide Formation: The first step typically involves the formation of an amide bond. This can be achieved by reacting the amino group of Methyl 2-amino-5-bromo-3-chlorobenzoate with an acyl chloride, anhydride, or by coupling with a carboxylic acid using standard peptide coupling reagents.

  • Cyclization: The resulting N-acylated intermediate is then subjected to cyclization conditions. This often involves heating in the presence of a catalyst, such as a Lewis acid or a transition metal catalyst, to promote the intramolecular condensation reaction that forms the quinazoline ring system.[15][16]

  • Reaction Monitoring and Purification: As with the cross-coupling reactions, the progress should be monitored using appropriate analytical techniques, and the final product purified by chromatography or recrystallization.[10][20][21]

Analytical Techniques for Reaction Monitoring

Effective monitoring of these reactions is crucial for optimization and ensuring complete conversion.

TechniqueApplicationKey Advantages
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Simple, fast, and inexpensive.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis and identification of reactants, products, and byproducts.High sensitivity and provides molecular weight information.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile and thermally stable compounds.Excellent separation efficiency and structural information from mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products and intermediates. Can be used for quantitative analysis.Provides detailed structural information.[10][14]

Conclusion

Methyl 2-amino-5-bromo-3-chlorobenzoate is a versatile and valuable building block for organic synthesis. The protocols and insights provided in this guide are intended to empower researchers to confidently and safely utilize this compound in their synthetic endeavors. The key to success lies in careful experimental design, a thorough understanding of the underlying reaction mechanisms, and diligent adherence to safety protocols.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100822.
  • PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • University of South Carolina. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • SciELO. (n.d.). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • ResearchGate. (2019). Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. Retrieved from [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of Methyl 2-amino-5-bromo-3-chlorobenzoate

This technical guide details the synthesis and troubleshooting of Methyl 2-amino-5-bromo-3-chlorobenzoate , a critical intermediate in the development of mineralocorticoid receptor antagonists and other heterocyclic phar...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis and troubleshooting of Methyl 2-amino-5-bromo-3-chlorobenzoate , a critical intermediate in the development of mineralocorticoid receptor antagonists and other heterocyclic pharmaceuticals.

Target Molecule: Methyl 2-amino-5-bromo-3-chlorobenzoate CAS Registry Number: 101080-26-6 Primary Application: Intermediate for pharmaceutical heterocycles (e.g., quinazolinones, pyrazoles).

Part 1: Synthetic Strategy & Critical Control Points

The synthesis of this polysubstituted anthranilate requires precise control over regioselectivity . The amino group (


) is a strong activating group and ortho, para-director, while the halogen substituents exert weaker deactivating and directing effects.
The Preferred Route: Bromination of Methyl 2-amino-3-chlorobenzoate

The most robust industrial and laboratory route involves the electrophilic bromination of the commercially available or pre-synthesized Methyl 2-amino-3-chlorobenzoate .

  • Mechanism: The

    
     group at C2 directs the incoming electrophile (
    
    
    
    ) to the para-position (C5). The C3-chloro substituent blocks the ortho-position and reinforces the directing effect away from C4/C6 due to steric hindrance and electronic effects.
  • Reagents: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) or DMF is preferred over elemental bromine to control stoichiometry and minimize over-bromination.

Pathway Visualization

The following diagram illustrates the directing effects and potential divergence points leading to side reactions.

ReactionPathway SM Methyl 2-amino-3-chlorobenzoate (Precursor) Target Methyl 2-amino-5-bromo-3-chlorobenzoate (Target: C5-Substitution) SM->Target Major Pathway (Para-attack) Impurity_N N-Bromo Intermediate (Labile Oxidant) SM->Impurity_N Kinetic Control (N-attack) NBS NBS / MeCN (Electrophilic Source) NBS->SM Impurity_Over Methyl 2-amino-4,5-dibromo-3-chlorobenzoate (Over-Bromination) Target->Impurity_Over Excess NBS Impurity_N->Target Rearrangement (Thermodynamic)

Caption: Reaction logic showing the primary C5-bromination pathway and competing N-bromination or over-bromination side reactions.

Part 2: Troubleshooting Guide (FAQs)

This section addresses specific observations users may encounter during the reaction workup and analysis.

Q1: Why is my reaction mixture turning dark red/brown?

Diagnosis: Formation of N-bromo species or oxidative degradation (quinone imines). Technical Insight: The amino group is susceptible to oxidation.[1] N-bromination is a kinetic side reaction. While N-bromo intermediates often rearrange to the C-bromo product, prolonged exposure to light or heat can lead to radical degradation. Solution:

  • Protect from light: Wrap the reaction vessel in aluminum foil.

  • Quench properly: Use a 10% aqueous sodium bisulfite (

    
    ) or thiosulfate solution during workup to reduce any N-halo species or free bromine immediately.
    
Q2: HPLC analysis shows a persistent impurity at RRT ~0.9 (Relative Retention Time). What is it?

Diagnosis: Likely the Methyl 2-amino-5-chlorobenzoate impurity from the starting material. Technical Insight: If your starting material (Methyl 2-amino-3-chlorobenzoate) contained any Methyl 2-aminobenzoate (anthranilate) or Methyl 2-amino-5-chlorobenzoate (isomer), these will brominate or remain unreacted.

  • Scenario: If the precursor contained 5-chloro isomer, it cannot be brominated at C5. It might brominate at C3 (giving the target isomer reversed) or remain as is. Solution: Verify the purity of the starting material. The 3-chloro precursor must be isomerically pure (>98%).

Q3: I see a peak with Mass [M+H]+ = 342/344. Is this a dimer?

Diagnosis: This is likely Methyl 2-amino-4,5-dibromo-3-chlorobenzoate (Over-bromination). Technical Insight: Although the 3-chloro group provides steric protection, a large excess of NBS or high temperatures can force bromination at the C4 position (meta to amino, ortho to chloro). Solution:

  • Control stoichiometry: Use exactly 1.0–1.05 equivalents of NBS.

  • Lower temperature: Run the reaction at

    
     to RT; avoid heating above 
    
    
    
    unless necessary.
Q4: My yield is low after aqueous workup. Where is the product?

Diagnosis: Ester Hydrolysis . Technical Insight: The methyl ester is relatively stable, but in the presence of strong acids (generated as byproducts, e.g., succinimide/HBr) and heat, hydrolysis to the free acid (2-amino-5-bromo-3-chlorobenzoic acid) can occur. Solution:

  • Avoid prolonged stirring in aqueous acidic media.

  • Buffer the workup if necessary (use saturated

    
    ).
    
  • Check the aqueous phase by LCMS for the free acid (Mass [M+H]+

    
     250).
    

Part 3: Common Side Reactions & Impurity Profile[2]

Impurity TypeStructure / DescriptionCausePrevention Strategy
N-Halo Species N-bromo-2-amino-3-chloro...Kinetic attack on Nitrogen.Allow time for rearrangement; quench with

.
Regio-Isomer Methyl 2-amino-3-bromo-5-chlorobenzoateUse of wrong starting material (5-chloro isomer).QC starting material for 3-chloro regiochemistry.
Over-Brominated Methyl 2-amino-4,5-dibromo-3-chlorobenzoateExcess NBS; high temperature.Limit NBS to 1.05 eq; monitor reaction strictly.
Hydrolysis Product 2-amino-5-bromo-3-chlorobenzoic acidAcidic hydrolysis of ester.Maintain neutral pH during workup; avoid high heat with water.
Des-Bromo SM Methyl 2-amino-3-chlorobenzoateIncomplete reaction.Monitor by HPLC; add NBS in portions.

Part 4: Recommended Experimental Protocol

Objective: Synthesis of Methyl 2-amino-5-bromo-3-chlorobenzoate via NBS bromination.

Materials
  • Precursor: Methyl 2-amino-3-chlorobenzoate (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous preferred)

  • Quench: 10% Sodium Bisulfite (

    
    ) solution
    
Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask, dissolve Methyl 2-amino-3-chlorobenzoate (e.g., 10 g) in Acetonitrile (100 mL).

  • Temperature Control: Cool the solution to

    
     using an ice bath. Note: Cooling improves regioselectivity and suppresses N-bromination side products.
    
  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Do not dump all at once to avoid localized hot spots.

  • Reaction: Allow the mixture to warm to Room Temperature (

    
    ) and stir for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2][3] Starting material should be <1%.

  • Quench: Add 10%

    
     solution (50 mL) and stir for 15 minutes. The color should lighten from orange/red to pale yellow.
    
  • Extraction: Remove MeCN under reduced pressure (optional but recommended). Extract the aqueous residue with Ethyl Acetate (

    
    ).[4]
    
  • Wash: Wash combined organics with water (

    
    ), saturated 
    
    
    
    , and brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required.

Data Validation
  • 1H NMR (DMSO-d6): Look for two aromatic doublets (coupling

    
    , indicative of meta coupling between H4 and H6).
    
    • 
       (d, 1H, H6 - ortho to ester)
      
    • 
       (d, 1H, H4 - ortho to Br/Cl)
      
    • 
       (broad s, 2H, 
      
      
      
      )
    • 
       (s, 3H, 
      
      
      
      )

References

  • World Intellectual Property Organization. "WO2024222814A1 - Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof.
  • National Center for Biotechnology Information. "Methyl 2-amino-5-chlorobenzoate Compound Summary." PubChem. Accessed March 2, 2026. [Link]

  • Chemical Science. "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines." Royal Society of Chemistry. Published 2019. [Link]

Sources

Optimization

Technical Support Center: Optimization of Methyl 2-amino-5-bromo-3-chlorobenzoate Synthesis

Ticket ID: #OPT-20896-RX Subject: Reaction Condition Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OPT-20896-RX Subject: Reaction Condition Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis and optimization of Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS: 101080-26-6). This molecule is a critical intermediate, often utilized as a scaffold in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs) and pharmaceutical metabolites (e.g., Ambroxol impurities).

The primary challenge in this synthesis is regioselectivity . You must introduce the bromine atom specifically at the C5 position while maintaining the chlorine at C3, without over-halogenating or hydrolyzing the ester (if present).

Part 1: Synthesis Workflow & Logic

The most robust industrial route avoids the steric hindrance of introducing chlorine late in the sequence. Instead, we utilize a "Chloro-First, Bromo-Last" strategy. The amino group (


) is a strong ortho/para director. With the C3 position blocked by Chlorine, the C5 position (para to the amine) becomes the most nucleophilic site, allowing for highly selective bromination.
Optimized Synthetic Pathway

SynthesisPathway cluster_logic Mechanistic Logic Start 2-Amino-3-chlorobenzoic Acid (Starting Material) Step1 Step 1: Esterification (DMS / K2CO3 / DMF) Start->Step1 Methylation Inter Methyl 2-amino-3-chlorobenzoate (Intermediate) Step1->Inter Step2 Step 2: Regioselective Bromination (NBS / DMF or Br2 / AcOH) Inter->Step2 Electrophilic Subst. Logic1 C3 blocked by Cl. -NH2 directs to C5. Inter->Logic1 Target Methyl 2-amino-5-bromo-3-chlorobenzoate (Target Product) Step2->Target

Figure 1: The optimized "Chloro-First" synthetic route ensures high regioselectivity by leveraging the directing effects of the amino group.[1]

Part 2: Critical Reaction Parameters (Optimization)

Step 1: Esterification

Goal: Convert the acid to methyl ester without affecting the amine.

ParameterOptimized ConditionTechnical Rationale
Reagent Dimethyl Sulfate (DMS) (1.05 eq)Superior Yield: DMS in DMF offers faster kinetics and higher yields (>95%) compared to Fischer esterification (MeOH/H₂SO₄), which is reversible and slow for sterically hindered acids [1].
Base

(1.2 eq)
Neutralizes the acid generated; promotes nucleophilic attack of the carboxylate on DMS.
Solvent DMF or NMPPolar aprotic solvents stabilize the carboxylate anion, enhancing reactivity.
Temp 10°C

RT
Start cold (10°C) to prevent exothermic runaway and N-methylation side reactions.
Step 2: Bromination

Goal: Selective bromination at C5.

ParameterOptimized ConditionTechnical Rationale
Reagent NBS (N-Bromosuccinimide) (1.0–1.05 eq)Selectivity: NBS provides a controlled source of electrophilic bromine (

). Unlike elemental bromine (

), NBS minimizes the risk of over-bromination (dibromo species) [2].
Solvent DMF or Acetonitrile (MeCN)DMF acts as a catalyst by stabilizing the bromonium intermediate.
Temperature 0°C

RT
Critical Control Point: Higher temperatures (>40°C) increase the risk of brominating the methyl group or the aromatic ring at the wrong position. Keep it cold initially.

Part 3: Troubleshooting Guide (FAQs)

Category: Yield & Conversion

Q1: I am seeing low conversion (<70%) during the bromination step. Should I add more NBS?

  • Diagnosis: The reaction may have stalled due to the accumulation of succinimide (byproduct) or insufficient activation of NBS.

  • Solution:

    • Do not simply dump in excess NBS immediately; this leads to di-bromo impurities.

    • Check Solvent: Ensure your DMF is dry. Water deactivates the electrophilic species.

    • Catalysis: Add a catalytic amount (0.1 eq) of Ammonium Acetate (

      
      ) or use glacial acetic acid as a co-solvent. This protonates the NBS, making it more electrophilic.
      

Q2: My esterification yield is low using Methanol/Sulfuric Acid.

  • Diagnosis: Steric hindrance from the C3-Chloro group makes the carbonyl carbon less accessible.

  • Solution: Switch to the DMS/DMF/Base method (described in Part 2). If you must use MeOH, use Thionyl Chloride (

    
    ) to generate the acid chloride in situ, then quench with Methanol. This is irreversible and drives the reaction to completion.
    
Category: Purity & Impurities[2][3][4][5][6]

Q3: HPLC shows a persistent impurity at RRT 1.2. What is it?

  • Identification: This is likely Methyl 2-amino-3,5-dibromo-3-chlorobenzoate (Over-brominated) or the N-methylated byproduct.

  • Prevention:

    • Over-bromination: Strictly control NBS stoichiometry to 1.0–1.05 equivalents. Dropwise addition is mandatory.

    • N-Methylation: In the esterification step, keep the temperature below 25°C .[2] High temperatures encourage the amine to attack the Dimethyl Sulfate.

Q4: The product is dark brown/black instead of off-white.

  • Diagnosis: Oxidation of the aniline (amino group) has occurred.

  • Solution:

    • Inert Atmosphere: Perform all reactions under Nitrogen or Argon.

    • Workup: Wash the organic layer with 10% Sodium Bisulfite (

      
      ) or Sodium Thiosulfate during workup. This reduces any free bromine or oxidized species, significantly improving color [3].
      

Part 4: Validated Experimental Protocol

Protocol: Bromination of Methyl 2-amino-3-chlorobenzoate

  • Setup: Charge a 3-neck round bottom flask with Methyl 2-amino-3-chlorobenzoate (1.0 eq) and DMF (5 volumes).

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

  • Addition: Dissolve NBS (1.02 eq) in DMF (2 volumes). Add this solution dropwise to the reaction mixture over 30–60 minutes. Note: Exotherm control is vital.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by HPLC/TLC.

  • Quench: Pour the reaction mixture into Ice Water (10 volumes) containing Sodium Bisulfite (0.1 eq).

  • Isolation: The product will precipitate as a solid.[2][3] Filter, wash with water, and dry.[3][4][5]

    • Expected Yield: 85–92%

    • Purity: >98% (HPLC)

References

  • Patent CN103450154B . Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid methyl ester. (2015). Describes the superior yield of DMS/Base esterification for sterically hindered anthranilic acids. Link

  • BenchChem Technical Guide . Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate. (2025).[3][6] details the advantages of NBS over elemental bromine for regioselectivity. Link

  • Wolf, C., et al. "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids."[1] Journal of Organic Chemistry, 71(8), 3270-3273. (2006).[1][7] Provides background on the reactivity and stability of halo-anthranilic acid derivatives. Link

  • Sigma-Aldrich . Methyl 2-amino-5-bromo-3-chlorobenzoate Product Sheet. Safety and physical property data. Link

Sources

Troubleshooting

Identification and removal of byproducts in Methyl 2-amino-5-bromo-3-chlorobenzoate synthesis

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS: 101080-26-6). This guide addresses the critical challenges...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS: 101080-26-6).

This guide addresses the critical challenges of regioselectivity, halogen control, and purification in the bromination of methyl 2-amino-3-chlorobenzoate.

Role: Senior Application Scientist Subject: Impurity Profiling, Troubleshooting, and Purification Protocols

Process Overview & Logic

The synthesis typically proceeds via Electrophilic Aromatic Substitution (EAS) using a brominating agent (NBS or


) on the methyl 2-amino-3-chlorobenzoate scaffold.

The Chemoselectivity Challenge:

  • Directing Groups: The amino group (-

    
    ) at position 2 is the strongest activator and directs ortho/para. Position 3 is blocked by Chlorine. Position 1 is blocked by the Ester. Therefore, Position 5 (para to -
    
    
    
    ) is the thermodynamically and kinetically favored site.
  • Synergy: The ester group (-

    
    ) at position 1 directs meta, which also reinforces substitution at Position 5.
    
  • Risk: Despite this synergy, trace bromination at Position 4 (ortho to Cl) or Position 6 (para to Cl) can occur under forcing conditions, alongside over-bromination or hydrolysis.

Synthesis & Impurity Pathway (Graphviz)

SynthesisPath SM Starting Material Methyl 2-amino-3-chlorobenzoate Reagents Bromination (NBS/DMF or Br2/AcOH) SM->Reagents Target TARGET Methyl 2-amino-5-bromo-3-chlorobenzoate Reagents->Target Major Pathway (C5 Subst.) Imp_SM Impurity A Unreacted Starting Material (Under-reaction) Reagents->Imp_SM Incomplete Conv. Imp_Regio Impurity B Regioisomer (4-bromo or 6-bromo) (Trace/Forcing Conditions) Reagents->Imp_Regio Kinetic Control Failure Imp_DiBr Impurity D Dibromo Species (Over-reaction) Reagents->Imp_DiBr Excess Reagent/>40°C Imp_Acid Impurity C Acid Hydrolysis Product (2-amino-5-bromo-3-chlorobenzoic acid) Target->Imp_Acid Moisture/High pH Workup

Figure 1: Reaction pathway showing the formation of the target molecule and potential critical impurities based on electrophilic substitution rules.

Troubleshooting Guide (FAQ Format)

Category A: Reaction Monitoring & Impurity Identification

Q1: I see a persistent peak at RRT ~0.85 (relative to target) that matches the starting material mass. Why is the conversion stalling?

  • Diagnosis: This is Impurity A (Unreacted Starting Material) . The amino group at C2 is deactivated slightly by the inductive effect of the Chlorine at C3, making the ring less nucleophilic than a standard aniline.

  • Corrective Action:

    • Catalysis: If using NBS, add a catalytic amount of Ammonium Acetate (

      
      ) or p-TsOH (10 mol%) to activate the NBS.
      
    • Solvent Switch: If using Acetic Acid, ensure it is Glacial.[1] Water acts as a antisolvent and nucleophile, hindering the bromonium ion formation. Switch to DMF or Acetonitrile for higher kinetic rates [1].

    • Stoichiometry: Increase NBS equivalents from 1.0 to 1.1. Do not exceed 1.15 eq to avoid Impurity D.

Q2: My Mass Spec shows a cluster at M+ and M+2 with equal intensity, but also a smaller cluster at M+78/80. What is this?

  • Diagnosis: The M+78/80 shift indicates the addition of a second bromine atom, identifying Impurity D (Dibromo species) .

  • Mechanism: Once the 5-position is brominated, the ring becomes deactivated. However, high temperatures (>50°C) or large excesses of bromine can force substitution at position 4 or 6.

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature strictly between 0°C and 25°C .

    • Addition Rate: Add the brominating agent dropwise over 30–60 minutes. High local concentrations favor over-bromination.

Q3: I have a new peak appearing after aqueous workup at [M-14].

  • Diagnosis: This is Impurity C (Hydrolysis Product) , where the methyl ester has hydrolyzed to the carboxylic acid (2-amino-5-bromo-3-chlorobenzoic acid).

  • Cause: Exposure to strong base or prolonged heating in acidic aqueous media during workup.

  • Corrective Action:

    • Buffer the quench: Use saturated

      
       or phosphate buffer (pH 7) rather than strong NaOH.
      
    • Minimize contact time with water. Extract immediately into Ethyl Acetate or DCM.

Purification & Removal Protocols

The following protocols are designed to separate the target ester from specific impurities based on solubility and polarity differences.

Table 1: Impurity Physicochemical Profiles
Impurity TypeChemical IdentityPolarity vs TargetRemoval Strategy
Impurity A Starting Material (Des-bromo)More PolarRecrystallization (remains in filtrate)
Impurity C Acid Hydrolysis ProductHighly Polar (Acidic)Base Wash (

)
Impurity D Dibromo SpeciesLess PolarColumn Chromatography / Fractional Crystallization
Protocol A: Removal of Acid Impurity (Chemical Wash)

Use this if detecting [M-14] peak.

  • Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Wash the organic layer twice with 5% Sodium Bicarbonate (

    
    )  solution. The acid impurity will deprotonate and move to the aqueous layer.
    
  • Wash once with Brine.

  • Dry over anhydrous

    
     and concentrate.
    
    • Validation: Check pH of aqueous wash; it should remain basic.

Protocol B: Recrystallization (Primary Purification)

Targeting removal of Starting Material and trace Regioisomers. The methyl ester is typically a solid. The starting material (3-chloro) has higher solubility in alcohols than the brominated product.

  • Solvent System: Methanol/Water (9:1) or Ethanol (Absolute).

  • Procedure:

    • Heat the crude solid in Methanol (5 mL/g) to reflux until fully dissolved.

    • Optional: If colored impurities persist, add activated charcoal (5% w/w), stir for 10 min, and filter hot through Celite.

    • Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring.

    • Cool further to 0–5°C for 2 hours.

    • Filter the precipitate.[1][2]

    • Wash: Wash the cake with cold Methanol (0°C).

  • Why this works: The brominated product (Target) crystallizes out due to increased molecular weight and packing efficiency, while the unreacted starting material remains in the mother liquor [2].

Protocol C: Column Chromatography (Difficult Separations)

Use if Dibromo impurities > 2%.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 95:5 (Elutes non-polar dibromo impurities first).

    • Target Elution: Typically around 85:15 to 80:20.

    • Flush: 50:50 (Elutes polar starting material and acids).

Analytical Checkpoints

To ensure "Self-Validating" protocols, run these checks at key stages:

CheckpointMethodAcceptance Criteria
IPC (In-Process Control) HPLC / TLCSM < 2.0% area; Dibromo < 0.5% area before quenching.
Post-Workup 1H NMR (DMSO-d6)Target: Doublet (~7.8 ppm, J=2.5Hz) and Doublet (~7.6 ppm). Impurity A: Missing the downfield shift of the H-5 proton.
Final Release HPLC Purity> 98.0% (Area %). No single impurity > 0.5%.

References

  • Veeprho. (2025). 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester Impurity Standards. Veeprho Laboratories. Available at: [Link]

  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.[3] Available at:

Sources

Optimization

Technical Support Center: Managing Solubility Challenges with Methyl 2-amino-5-bromo-3-chlorobenzoate

Welcome to the dedicated technical support guide for managing solubility issues associated with Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS No: 101080-26-6). This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for managing solubility issues associated with Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS No: 101080-26-6). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this key intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower you to overcome solubility challenges effectively.

I. Understanding the Solubility Profile of Methyl 2-amino-5-bromo-3-chlorobenzoate

Methyl 2-amino-5-bromo-3-chlorobenzoate is a halogenated aromatic compound with a molecular structure that presents both polar and non-polar characteristics.[1] The presence of the amino (-NH2) and methyl ester (-COOCH3) functional groups introduces polarity and the capacity for hydrogen bonding. Conversely, the substituted benzene ring contributes to its non-polar nature. This dual character is central to its solubility behavior.

Based on the principle of "like dissolves like," this compound is expected to be more soluble in organic solvents that can interact favorably with these functional groups and less soluble in highly non-polar or highly polar (aqueous) solvents.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the solubility of Methyl 2-amino-5-bromo-3-chlorobenzoate.

Q1: In which solvents should I expect Methyl 2-amino-5-bromo-3-chlorobenzoate to be most soluble?

A1: You can expect good to excellent solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Moderate to good solubility is also anticipated in polar protic solvents like methanol and ethanol, as well as in ethers like Tetrahydrofuran (THF). These solvents can effectively solvate the molecule through a combination of dipole-dipole interactions and hydrogen bonding.

Q2: I am observing incomplete dissolution in my reaction solvent. What is the likely cause?

A2: Incomplete dissolution is a common issue and can stem from several factors. The most probable cause is the selection of a sub-optimal solvent. While the compound may have some solubility, it might not be sufficient for the concentration required for your reaction. Other factors could include the presence of impurities, the crystalline form of the solid, or insufficient mixing or heating.

Q3: Can I use heat to improve the solubility of Methyl 2-amino-5-bromo-3-chlorobenzoate?

A3: Yes, in many cases, gently heating the solvent can significantly increase the solubility of a solid. However, it is crucial to consider the thermal stability of the compound and the boiling point of your chosen solvent. Always start with gentle warming and monitor for any signs of degradation (e.g., color change).

Q4: How does the halogenation pattern of this molecule affect its solubility?

A4: The presence of both bromine and chlorine atoms on the benzene ring increases the molecular weight and alters the electronic distribution of the molecule.[2] This can influence the crystal lattice energy of the solid, making it more challenging to dissolve compared to its non-halogenated analogs. The specific positions of the halogens also play a role in the molecule's overall polarity and its ability to interact with solvent molecules.[3]

Q5: Is Methyl 2-amino-5-bromo-3-chlorobenzoate soluble in water?

A5: Due to the significant non-polar character of the halogenated benzene ring, the aqueous solubility of Methyl 2-amino-5-bromo-3-chlorobenzoate is expected to be very low. The water solubility of halogenated anilines is generally poor and depends on the specific halogen substituents.[3]

III. Troubleshooting Guide: A Systematic Approach to Solubility Issues

When encountering solubility problems, a systematic approach is key to finding a rapid and effective solution.

Initial Assessment
  • Visual Inspection: Observe the mixture. Is the solid suspended, or has it formed a separate phase?

  • Concentration Check: Is the concentration you are trying to achieve realistic for the chosen solvent? Try preparing a more dilute solution.

  • Purity Verification: Ensure the starting material is of high purity, as impurities can sometimes affect solubility.

Workflow for Troubleshooting Poor Solubility

G start Poor Solubility Observed solvent_screening Perform Solvent Screening (See Protocol 1) start->solvent_screening co_solvent Consider a Co-Solvent System solvent_screening->co_solvent If single solvent is insufficient heating Gentle Heating solvent_screening->heating success Solubility Achieved solvent_screening->success If single solvent is effective co_solvent->success sonication Sonication heating->sonication sonication->success reassess Re-evaluate Reaction Conditions (e.g., concentration, solvent choice) success->reassess If reaction still fails reassess->start

Caption: A systematic workflow for troubleshooting solubility issues.

IV. Expected Solubility Profile: A Qualitative Guide

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions.
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding with amino and ester groups.
Ethers THF, DioxaneModerateDipole-dipole interactions.
Halogenated Dichloromethane, ChloroformModerate"Like dissolves like" principle.
Esters Ethyl AcetateModerateFavorable interactions with the ester group.
Aromatic TolueneLow to ModeratePrimarily van der Waals interactions.
Non-Polar Hexane, HeptaneLow to InsolubleMismatch in polarity.
Aqueous WaterVery Low to InsolubleDominant non-polar character of the molecule.

V. Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows for the rapid assessment of solubility in a range of solvents.

Materials:

  • Methyl 2-amino-5-bromo-3-chlorobenzoate

  • Selection of solvents from the table above

  • Small vials (e.g., 1-2 mL) with caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Accurately weigh a small amount of Methyl 2-amino-5-bromo-3-chlorobenzoate (e.g., 5-10 mg) into each vial.

  • Add a measured volume of a single solvent to each vial (e.g., 0.5 mL).

  • Cap the vials securely and vortex for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, gently heat the vial (e.g., to 40-50 °C) and vortex again.

  • Record your observations for each solvent.

Protocol 2: Preparation of a Saturated Solution for Quantitative Analysis

This protocol is for determining the precise solubility of the compound in a specific solvent.

Materials:

  • Methyl 2-amino-5-bromo-3-chlorobenzoate

  • Chosen solvent

  • Stir plate and magnetic stir bar

  • Temperature-controlled bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • HPLC or other suitable analytical instrument

Procedure:

  • Add an excess amount of Methyl 2-amino-5-bromo-3-chlorobenzoate to a known volume of the solvent in a sealed flask.

  • Place the flask in a temperature-controlled bath on a stir plate and stir vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered solution with a suitable solvent.

  • Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC).

  • Calculate the original concentration in the saturated solution to determine the solubility.

VI. Logical Relationships in Solubility Enhancement

The following diagram illustrates the decision-making process for enhancing the solubility of Methyl 2-amino-5-bromo-3-chlorobenzoate for a chemical reaction.

G start Start: Need to Dissolve Compound select_solvent Select Initial Solvent (Based on Expected Solubility) start->select_solvent test_solubility Test Solubility at Required Concentration select_solvent->test_solubility is_soluble Is it Soluble? test_solubility->is_soluble proceed Proceed with Reaction is_soluble->proceed Yes not_soluble Not Soluble is_soluble->not_soluble No increase_temp Increase Temperature not_soluble->increase_temp use_cosolvent Use a Co-solvent System not_soluble->use_cosolvent change_solvent Select a Stronger Solvent (e.g., DMSO, DMF) not_soluble->change_solvent is_stable Is Compound Stable at Higher Temp? increase_temp->is_stable is_stable->proceed Yes is_stable->use_cosolvent No use_cosolvent->proceed change_solvent->test_solubility

Caption: Decision tree for optimizing solubility for a reaction.

VII. Concluding Remarks

Managing the solubility of Methyl 2-amino-5-bromo-3-chlorobenzoate is a critical step in ensuring the success of your synthetic endeavors. By understanding its inherent physicochemical properties and employing a systematic approach to solvent selection and troubleshooting, you can effectively overcome dissolution challenges. We encourage you to use the protocols and guidelines provided in this document to optimize your experimental conditions.

VIII. References

  • BenchChem. (2025). Managing poor solubility and instability issues in reactions. BenchChem Technical Support.

  • ResearchGate. (n.d.). Halogenated Organic Compounds - A Global Perspective. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl2-amino-3-bromo-5-chlorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]

  • Quick Company. (n.d.). "A Process For The Preparation Of Ambroxol". Retrieved from [Link]

  • Eureka | Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Li Minghua. (2013). Synthesis method of ambroxol hydrochloride compound. Retrieved from [Link]

  • PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester. Retrieved from [Link]

  • DeRuiter, J. (2005). Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]

  • BenchChem. (2025). Benchmarking the Performance of Methyl 2-amino-5-isopropylbenzoate as a Precursor in Specialty Chemical Synthesis. BenchChem.

  • ResearchGate. (n.d.). Direct meta-C–H halogenation of anilines and benzoic acids. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-Bromo-2,5-dichlorobenzaldehyde in Organic Solvents. BenchChem.

  • PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl2-amino-3-bromo-5-chlorobenzoate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: NMR Analysis of Methyl 2-amino-5-bromo-3-chlorobenzoate

The following guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of Methyl 2-amino-5-bromo-3-chlorobenzoate . It is designed for analytical chemists and drug development research...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of Methyl 2-amino-5-bromo-3-chlorobenzoate . It is designed for analytical chemists and drug development researchers requiring robust structural verification, particularly for distinguishing this scaffold from its regioisomers in halogenation workflows.

Part 1: Executive Technical Overview

Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS 101080-26-6) is a critical intermediate in the synthesis of bioactive heterocycles and a known impurity in the production of mucolytic agents like Ambroxol.

In synthetic pathways involving electrophilic aromatic substitution (halogenation) of anthranilates, regioselectivity is often imperfect. A common critical quality attribute (CQA) failure is the inability to distinguish the target 3-chloro-5-bromo isomer from the 3-bromo-5-chloro regioisomer. This guide prioritizes the spectroscopic distinction of these isomers, utilizing the "Heavy Atom Effect" in 13C NMR as the primary discriminator.

The "Product" vs. Alternatives
FeatureTarget: 3-Cl, 5-Br Isomer Alternative: 3-Br, 5-Cl Isomer Impact on Analysis
C-3 Shift (Ipso) ~120–125 ppm (C-Cl)~108–112 ppm (C-Br)High Diagnostic Value
C-5 Shift (Ipso) ~108–110 ppm (C-Br)~120–125 ppm (C-Cl)High Diagnostic Value
H-4 Shift Deshielded by ortho-ClDeshielded by ortho-BrSubtle difference (requires reference)
H-6 Shift ~7.9–8.0 ppm~7.9–8.0 ppmLow discrimination power

Part 2: Experimental Methodologies

Sample Preparation Protocols

To ensure reproducibility and resolution of the labile amine protons, the choice of solvent is critical.

  • Method A: Routine Characterization (CDCl3)

    • Purpose: Standard fingerprinting and impurity profiling.

    • Protocol: Dissolve 10–15 mg of sample in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS.

    • Observation: The amine (-NH2) protons typically appear as a broad singlet between 5.5–6.5 ppm due to rapid exchange and quadrupole broadening from the nitrogen.

  • Method B: Structural Validation (DMSO-d6)

    • Purpose: Detection of exchangeable protons and hydrogen bonding assessment.

    • Protocol: Dissolve 10 mg in 0.6 mL DMSO-d6.

    • Observation: The -NH2 signal sharpens and shifts downfield (often >6.5 ppm) due to hydrogen bonding with the solvent, decoupling it from exchange processes. This confirms the primary amine functionality.

Acquisition Parameters (Self-Validating System)
  • 1H NMR: Minimum 300 MHz (500 MHz recommended for clear meta-coupling resolution). Spectral width -2 to 14 ppm.

  • 13C NMR: Minimum 75 MHz. Relaxation delay (d1) ≥ 2.0s to allow relaxation of quaternary halogenated carbons.

Part 3: Detailed Spectral Analysis

1H NMR Assignment Logic

The aromatic region is defined by an AX spin system (two protons meta to each other).

  • H-6 (The "Deshielded" Proton):

    • Position: Ortho to the ester carbonyl (C=O) and meta to the bromine.

    • Shift: δ 7.90 – 8.00 ppm .

    • Multiplicity: Doublet (d), J ≈ 2.5 Hz (meta-coupling to H-4).

    • Mechanistic Insight: The anisotropic effect of the carbonyl group strongly deshields the ortho proton, moving it significantly downfield compared to benzene (7.26 ppm).

  • H-4 (The "Shielded" Proton):

    • Position: Ortho to the bromine and meta to the chlorine.

    • Shift: δ 7.50 – 7.65 ppm .

    • Multiplicity: Doublet (d), J ≈ 2.5 Hz.

    • Mechanistic Insight: While halogens are electron-withdrawing (inductive), they are also electron-donating (resonance). However, H-4 lacks the strong deshielding cone of the carbonyl, appearing upfield relative to H-6.

  • -OCH3 (Methyl Ester):

    • Shift: δ 3.85 – 3.90 ppm .

    • Multiplicity: Singlet (s).

  • -NH2 (Amine):

    • Shift (CDCl3): δ 6.0 – 6.5 ppm (Broad).

    • Mechanistic Insight: The chemical shift is variable due to concentration and temperature (H-bonding).

13C NMR: The "Heavy Atom" Discriminator

This is the most reliable method for verifying the halogen positions.

  • C-Br (Carbon-5): Bromine exerts a "Heavy Atom Effect," causing an upfield shift (shielding) relative to a C-Cl or C-H bond.

    • Expected Shift: ~108 – 110 ppm .

  • C-Cl (Carbon-3): Chlorine is more electronegative but lacks the shielding heavy atom effect of bromine.

    • Expected Shift: ~120 – 125 ppm .

Validation Check: If your spectrum shows a quaternary carbon signal near 108 ppm, it confirms the C-Br bond. In the 3-Cl, 5-Br isomer, this signal corresponds to C-5. In the 3-Br, 5-Cl isomer, this signal would correspond to C-3. Correlation via HMBC (Heteronuclear Multiple Bond Correlation) is required to link these carbons to the specific protons.

Part 4: Visualization of Logic & Workflow

Regioisomer Discrimination Workflow

The following diagram illustrates the logical pathway to distinguish the target compound from its inverse regioisomer using NMR data.

Isomer_Discrimination Start Unknown Sample (Halogenated Anthranilate) Step1 Acquire 13C NMR (Look for Ipso Carbons) Start->Step1 Decision1 Identify Quaternary Signals < 115 ppm (C-Br) and > 118 ppm (C-Cl) Step1->Decision1 HMBC Run HMBC Experiment Correlate H-6 to C-4 and C-2 Decision1->HMBC Ambiguous? Target Target: 3-Cl, 5-Br (Methyl 2-amino-5-bromo-3-chlorobenzoate) Isomer Isomer: 3-Br, 5-Cl (Methyl 2-amino-3-bromo-5-chlorobenzoate) Logic1 C-Br (Low Field) is C-5 (Para to NH2) HMBC->Logic1 If C-Br correlates strongly with H-4/H-6 Logic2 C-Br (Low Field) is C-3 (Ortho to NH2) HMBC->Logic2 Logic1->Target Logic2->Isomer

Caption: Logical flowchart for distinguishing regioisomers based on 13C NMR chemical shifts and HMBC correlations.

Structural Assignment Map

The diagram below visualizes the expected correlations in the target molecule.[1][2]

Structure_Map C1 C-1 (C=O) ~166 ppm C2 C-2 (C-NH2) ~148 ppm C1->C2 C3 C-3 (C-Cl) ~120 ppm C2->C3 C4 C-4 (CH) ~130 ppm C3->C4 C5 C-5 (C-Br) ~109 ppm C4->C5 C6 C-6 (CH) ~132 ppm C5->C6 C6->C1 H4 H-4 ~7.60 ppm H4->C4 1J H6 H-6 ~7.95 ppm H4->H6 J(meta) ~2.5Hz H6->C6 1J

Caption: Predicted NMR connectivity map for Methyl 2-amino-5-bromo-3-chlorobenzoate showing key shifts.

Part 5: References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - General Anthranilate Trends. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Reference for Heavy Atom Effect/C-Br shielding).

Sources

Comparative

A comparative study of synthesis routes for Methyl 2-amino-5-bromo-3-chlorobenzoate

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex intermediates is a cornerstone of innovation. Methyl 2-amino-5-bromo-3-chlorobenzoate, a halogenated anthrani...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex intermediates is a cornerstone of innovation. Methyl 2-amino-5-bromo-3-chlorobenzoate, a halogenated anthranilic acid derivative, represents a key building block in the construction of various pharmacologically active molecules. Its strategic importance lies in the versatile reactivity of its functional groups—the nucleophilic amino group, the esterifiable carboxylic acid, and the specifically positioned halogen atoms that allow for further molecular elaboration through cross-coupling reactions.

This guide provides an in-depth comparative analysis of three plausible synthetic routes to Methyl 2-amino-5-bromo-3-chlorobenzoate. Each route is evaluated based on its chemical logic, potential yield, purity, and the practicality of its experimental execution. The protocols provided are synthesized from established chemical literature and are intended to serve as a comprehensive resource for laboratory application.

Understanding the Synthetic Challenge

The synthesis of Methyl 2-amino-5-bromo-3-chlorobenzoate requires the strategic introduction of three different substituents—an amino group, a bromine atom, and a chlorine atom—onto a benzoic acid backbone, followed by esterification. The key to an efficient synthesis lies in the order of these transformations, as the directing effects of the existing substituents will influence the regioselectivity of the subsequent halogenation steps. The strongly activating and ortho-, para-directing amino group is the most influential substituent, guiding the position of incoming electrophiles.

Comparative Overview of Synthetic Routes

Three logical synthetic pathways are presented and compared. The choice of route will ultimately depend on the availability of starting materials, desired scale, and the laboratory's capabilities.

ParameterRoute 1: Late-Stage BrominationRoute 2: Early-Stage BrominationRoute 3: Sequential Halogenation from a Bromo-Precursor
Starting Material 2-Amino-3-chlorobenzoic acid2-Amino-3-chlorobenzoic acid2-Amino-5-bromobenzoic acid
Number of Steps 222
Key Transformations 1. Esterification2. Bromination1. Bromination2. Esterification1. Chlorination2. Esterification
Estimated Overall Yield Moderate to HighHighModerate
Potential for Impurities Dibrominated and other isomeric byproductsDibrominated byproductsIsomeric chlorinated byproducts
Key Advantages Utilizes a common starting material.Good control over regioselectivity in the first step.Starts from a readily available bromo-substituted precursor.
Potential Challenges Regioselectivity of the final bromination step.Potential for over-bromination if not carefully controlled.Controlling the regioselectivity of the chlorination step.

Route 1: Late-Stage Bromination

This route involves the initial protection of the carboxylic acid as a methyl ester, followed by the electrophilic bromination of the more activated ring.

Logical Workflow

A 2-Amino-3-chlorobenzoic acid B Methyl 2-amino-3-chlorobenzoate A->B Esterification (CH3)2SO4, K2CO3, DMF or MeOH, H+ C Methyl 2-amino-5-bromo-3-chlorobenzoate B->C Bromination NBS, DMF

Caption: Workflow for Route 1: Late-Stage Bromination.

Expertise & Experience Insights

The rationale behind this route is to first protect the carboxylic acid group via esterification. This prevents potential side reactions with the brominating agent. The subsequent bromination is directed by the powerful ortho-, para-directing amino group. The position para to the amino group (C5) is the most sterically accessible and electronically favored position for electrophilic attack.

Experimental Protocol

Step 1: Synthesis of Methyl 2-amino-3-chlorobenzoate

  • Method A: Using Dimethyl Sulfate. [1]

    • To a solution of 2-amino-3-chlorobenzoic acid (10.0 g, 58.3 mmol) in 100 mL of DMF in a 250 mL round-bottom flask, add potassium carbonate (12.1 g, 87.5 mmol).

    • Cool the mixture to 10°C in an ice bath with stirring.

    • Slowly add dimethyl sulfate (6.6 mL, 69.9 mmol) dropwise, maintaining the temperature below 15°C.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 400 mL of ice-cold water.

    • The white precipitate of methyl 2-amino-3-chlorobenzoate is collected by filtration, washed with water, and dried.

    • Expected Yield: 91-95%.

    • Purity (HPLC): >96%.

  • Method B: Fischer Esterification.

    • Suspend 2-amino-3-chlorobenzoic acid (10.0 g, 58.3 mmol) in 150 mL of methanol in a 250 mL round-bottom flask.

    • Cool the suspension in an ice bath and slowly bubble dry HCl gas through the mixture for 15-20 minutes, or alternatively, add concentrated sulfuric acid (3 mL) dropwise.

    • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Pour the residue into 200 mL of ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated product is filtered, washed with water, and dried.

    • Expected Yield: ~90-96%.

Step 2: Bromination of Methyl 2-amino-3-chlorobenzoate

  • Dissolve methyl 2-amino-3-chlorobenzoate (10.0 g, 53.9 mmol) in 100 mL of DMF in a 250 mL round-bottom flask.

  • Add N-bromosuccinimide (NBS) (9.59 g, 53.9 mmol) portion-wise over 15 minutes, while maintaining the temperature at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, pour the mixture into 500 mL of ice-water.

  • The precipitated crude product is collected by filtration and washed with cold water.

  • Recrystallize the crude solid from ethanol or methanol to afford pure Methyl 2-amino-5-bromo-3-chlorobenzoate.

    • Estimated Yield: 80-90%.

Route 2: Early-Stage Bromination

This approach prioritizes the halogenation of the free carboxylic acid before the esterification step.

Logical Workflow

A 2-Amino-3-chlorobenzoic acid B 2-Amino-5-bromo-3-chlorobenzoic acid A->B Bromination Br2, Acetic Acid C Methyl 2-amino-5-bromo-3-chlorobenzoate B->C Esterification MeOH, H+

Caption: Workflow for Route 2: Early-Stage Bromination.

Expertise & Experience Insights

Brominating the free acid first can be advantageous as the starting material is less expensive than its ester counterpart. The directing effects remain the same as in Route 1, leading to the desired 5-bromo isomer. The subsequent esterification of the di-halogenated anthranilic acid is a standard and generally high-yielding transformation. The precursor, 2-amino-5-bromo-3-chlorobenzoic acid, is also commercially available, making the final esterification a viable one-step synthesis from a commercial starting material.[2][3][4][5]

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid

  • Dissolve 2-amino-3-chlorobenzoic acid (10.0 g, 58.3 mmol) in 100 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • In the dropping funnel, prepare a solution of bromine (3.0 mL, 58.3 mmol) in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of the amino acid at room temperature over 30 minutes.

  • Stir the reaction mixture for an additional 2-3 hours at room temperature.

  • Pour the reaction mixture into 500 mL of ice-water.

  • The precipitated product is collected by filtration, washed thoroughly with water to remove acetic acid, and dried.

    • Estimated Yield: 85-95%.

Step 2: Esterification of 2-Amino-5-bromo-3-chlorobenzoic acid

  • Suspend 2-amino-5-bromo-3-chlorobenzoic acid (10.0 g, 39.9 mmol) in 150 mL of methanol in a 250 mL round-bottom flask.

  • Cool the mixture in an ice bath and add concentrated sulfuric acid (3 mL) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. The reaction is typically slower due to the presence of two deactivating halogen substituents.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

  • The residue is poured into 200 mL of ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

    • Expected Yield: >90%.

Route 3: Sequential Halogenation from a Bromo-Precursor

This route begins with a commercially available bromo-substituted anthranilic acid and introduces the chlorine atom in the second step.

Logical Workflow

A 2-Amino-5-bromobenzoic acid B 2-Amino-5-bromo-3-chlorobenzoic acid A->B Chlorination NCS, DMF C Methyl 2-amino-5-bromo-3-chlorobenzoate B->C Esterification MeOH, H+

Caption: Workflow for Route 3: Sequential Halogenation.

Expertise & Experience Insights

Starting with 2-amino-5-bromobenzoic acid, the powerful ortho-, para-directing amino group will direct the incoming chloro electrophile to the ortho positions (C3 and C1) as the para position is blocked by the bromine atom. The C3 position is sterically more accessible than the position adjacent to the bulky carboxylic acid group, making 3-chloro substitution the major product. N-chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid

  • Dissolve 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in 100 mL of DMF in a 250 mL round-bottom flask.

  • Add N-chlorosuccinimide (NCS) (6.18 g, 46.3 mmol) in one portion.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it into 500 mL of ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

    • Estimated Yield: 75-85%.

Step 2: Esterification of 2-Amino-5-bromo-3-chlorobenzoic acid

  • This step is identical to Step 2 in Route 2.

    • Expected Yield: >90%.

Conclusion and Recommendations

All three synthetic routes presented are viable for the laboratory-scale synthesis of Methyl 2-amino-5-bromo-3-chlorobenzoate.

  • Route 2 (Early-Stage Bromination followed by Esterification) is likely the most reliable and highest-yielding approach. The commercial availability of the key intermediate, 2-amino-5-bromo-3-chlorobenzoic acid, also makes the final esterification a straightforward and efficient single-step synthesis.

  • Route 1 (Late-Stage Bromination) is a strong alternative, particularly if methyl 2-amino-3-chlorobenzoate is readily available. However, careful control of the bromination step is crucial to avoid the formation of di-brominated byproducts.

  • Route 3 (Sequential Halogenation from a Bromo-Precursor) is a reasonable approach, but the chlorination of 2-amino-5-bromobenzoic acid may present challenges in regioselectivity and yield compared to the bromination of 2-amino-3-chlorobenzoic acid.

Ultimately, the choice of synthesis route will be guided by the specific constraints and objectives of the research project, including cost, scale, and available starting materials. It is recommended that small-scale trial reactions are conducted to optimize the conditions for the chosen route before scaling up.

References

  • PubChem. (2026). 2-Amino-3-bromo-5-chlorobenzoic acid. [Link]

  • EPO. (2024).
  • Patsnap. (2013). Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Veeprho. (2026). 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester | CAS 101080-26-6. [Link]

Sources

Validation

Biological activity comparison of Methyl 2-amino-5-bromo-3-chlorobenzoate derivatives

Title: Comparative Guide to the Biological Activity of Methyl 2-amino-5-bromo-3-chlorobenzoate Derivatives Executive Summary Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS 101080-26-6) is a highly functionalized, di-haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the Biological Activity of Methyl 2-amino-5-bromo-3-chlorobenzoate Derivatives

Executive Summary

Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS 101080-26-6) is a highly functionalized, di-halogenated anthranilic ester. While historically recognized in the pharmacopeia as an impurity in the synthesis of the mucolytic agent Ambroxol[1], modern rational drug design has repurposed this scaffold into a cornerstone for high-potency therapeutics. By leveraging its unique asymmetric steric bulk and electronic properties, researchers have synthesized advanced derivatives—such as quinazolinones, benzimidazoles, and amidines—that exhibit profound biological activity across cardiovascular and neurodegenerative disease models[2][3][4].

This guide objectively compares the biological performance of these derivatives against clinical standards and details the self-validating experimental workflows required to verify their efficacy.

Mechanistic Rationale: The 5-Br-3-Cl Pharmacophore

As an application scientist, it is critical to understand why this specific substitution pattern is selected over unhalogenated or mono-halogenated alternatives. The causality behind its biological success lies in its precise physicochemical tuning:

  • Steric Occlusion & Conformation Locking: The 3-chloro substituent sits ortho to the primary amine. During the synthesis of [2], this bulky chlorine atom restricts the rotation of the resulting amide bond, locking the molecule into a rigid, bioactive conformation that minimizes entropic penalties upon target binding.

  • Halogen Bonding & Metabolic Shielding: The 5-bromo group, positioned para to the amine, acts as a highly polarizable "heavy atom." It frequently engages in halogen bonding with the backbone carbonyls of target enzymes while simultaneously shielding the aromatic ring from rapid oxidative metabolism by hepatic cytochromes[5].

Pathway Modulation

Derivatives of this scaffold are primarily utilized to modulate two distinct pathological pathways: the cardiovascular Aldosterone-Mineralocorticoid cascade and the neurodegenerative SARM1-NAD+ axis.

Pathways cluster_CV Cardiovascular Pathway cluster_Neuro Neurodegenerative Pathway Scaffold 2-Amino-5-bromo-3-chlorobenzoate Derivatives CYP11B2 CYP11B2 (Aldosterone Synthase) Scaffold->CYP11B2 Inhibits SARM1 SARM1 Enzyme Scaffold->SARM1 Covalent Inhibition Aldo Aldosterone Synthesis CYP11B2->Aldo Catalyzes MR Mineralocorticoid Receptor Activation Aldo->MR Activates Fibrosis Cardiac Fibrosis & Hypertension MR->Fibrosis Promotes NAD NAD+ Depletion SARM1->NAD Cleaves Axon Axonal Degeneration NAD->Axon Triggers

Caption: Dual therapeutic modulation pathways of 2-amino-5-bromo-3-chlorobenzoate derivatives.

Comparative Biological Activity Profiles

A. Cardiovascular Applications: CYP11B2 Inhibition

Recent pharmaceutical developments have utilized the 2-amino-5-bromo-3-chlorobenzoate core to synthesize highly selective[6]. The clinical challenge here is that CYP11B2 shares 93% amino acid sequence homology with CYP11B1 (Cortisol Synthase)[7]. Traditional Mineralocorticoid Receptor Antagonists (MRAs) block the receptor downstream but cause a reactive surge in aldosterone.

Table 1: Comparative Efficacy of CYP11B2 Modulators

Compound ClassTargetMechanism of ActionIC50 / PotencyKey AdvantagePrimary Liability
5-Br-3-Cl-Benzoate Derivatives CYP11B2Direct Enzyme Inhibition< 10 nM>100x selectivity over CYP11B1[6]Potential generic CYP450 interactions
Osilodrostat (Reference) CYP11B2Direct Enzyme Inhibition~2 nMClinically validatedBlunts cortisol response at high doses
Spironolactone (MRA) MRReceptor Antagonism~24 nM (Ki)Proven efficacy in Heart FailureAnti-androgenic (Gynecomastia)
Finerenone (nsMRA) MRNon-steroidal Antagonism~18 nM (Ki)Reduced hyperkalemia riskLess effective for severe BP control
B. Oncology & Neurology: Kinase and Enzyme Inhibition

When cyclized into quinazolines or functionalized into amidines, the scaffold demonstrates potent activity against various kinases and NADase enzymes.

Table 2: Kinase & Enzyme Inhibition Profiles of Scaffold Derivatives

Target EnzymeDerivative TypeIndicationIC50 RangeMechanistic Rationale of Scaffold
SARM1 Covalent AmidineNeuropathy50 - 200 nM3-Cl, 5-Br pattern enhances lipophilic pocket binding[4]
PDK1 QuinazolineOncology10 - 50 nMHalogens improve metabolic residence time[5]
FGFR BenzimidazoleOncology< 10 nMBromine atom acts as a heavy donor for halogen bonding[3]

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in drug development, assays must be designed as self-validating systems. Below are the definitive protocols for validating the biological activity of these derivatives.

Protocol A: CYP11B2 vs. CYP11B1 Selectivity Assay (In Vitro)

Objective: Quantify the inhibitory potency and selectivity of the derivative. Self-Validation Mechanism: By utilizing NCI-H295R human adrenocortical cells, we simultaneously measure Aldosterone (CYP11B2 product) and Cortisol (CYP11B1 product). A valid selective inhibitor must demonstrate a dose-dependent drop in aldosterone with a completely flat curve for cortisol. If both biomarkers drop equally, the compound is non-selective or universally cytotoxic.

Workflow Prep Compound Prep (Derivatives) Incubate Incubation with NCI-H295R Cells Prep->Incubate Extract Supernatant Extraction Incubate->Extract LCMS LC-MS/MS Quantification Extract->LCMS Analysis Data Analysis (Aldo vs Cortisol) LCMS->Analysis

Caption: Self-validating high-throughput LC-MS/MS workflow for CYP11B2 selectivity.

Step-by-Step Methodology:

  • Cell Culture: Seed NCI-H295R cells in 96-well plates at

    
     cells/well in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix. Incubate for 24 hours at 37°C.
    
  • Compound Treatment: Prepare 10-point serial dilutions of the 2-amino-5-bromo-3-chlorobenzoate derivative (0.1 nM to 10 µM) in DMSO. Add to cells ensuring final DMSO concentration remains < 0.1%. Include Osilodrostat as the positive control baseline.

  • Pathway Stimulation: Add 10 µM Forskolin to stimulate global steroidogenesis. Incubate for exactly 48 hours.

  • Extraction & LC-MS/MS: Harvest the supernatant. Extract steroids using Solid-Phase Extraction (SPE) cartridges. Quantify Aldosterone and Cortisol simultaneously via LC-MS/MS using deuterated internal standards (Aldosterone-d7, Cortisol-d4) to correct for matrix effects.

  • Data Analysis: Calculate IC50 values using a 4-parameter logistic regression. Calculate the Selectivity Index (SI) = IC50(CYP11B1) / IC50(CYP11B2). An SI > 100 is required for lead progression[6].

Protocol B: SARM1 NAD+ Cleavage Assay (Covalent Validation)

Objective: Evaluate the by amidine derivatives of the scaffold[4]. Self-Validation Mechanism: True covalent inhibitors exhibit time-dependent inhibition. Running the assay at multiple pre-incubation time points validates the covalent mechanism if the IC50 shifts lower over time.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant human SARM1 TIR domain and dilute to a working concentration of 5 nM in HEPES buffer (pH 7.5).

  • Time-Dependent Incubation: Pre-incubate SARM1 with varying concentrations of the derivative for 15, 30, and 60 minutes to allow the electrophilic warhead to form a covalent bond.

  • Substrate Addition: Add 50 µM NAD+ to initiate the cleavage reaction.

  • Fluorescence Readout: Utilize a coupled enzyme system (converting ADPR to Resorufin) to monitor the cleavage of NAD+ in real-time using a microplate reader (Ex 530 nm / Em 590 nm).

  • Kinetic Analysis: Plot the

    
     against inhibitor concentration to determine the 
    
    
    
    ratio, confirming the irreversible binding kinetics driven by the halogenated scaffold[4].

Conclusion

Methyl 2-amino-5-bromo-3-chlorobenzoate is far more than a synthetic intermediate; it is a privileged pharmacophore. The precise spatial arrangement of the 3-chloro and 5-bromo groups allows researchers to design derivatives that navigate the highly homologous active sites of enzymes like CYP11B2 and SARM1. By employing rigorous, self-validating LC-MS/MS and kinetic assays, drug development professionals can confidently advance these derivatives into preclinical pipelines, offering superior selectivity profiles compared to legacy therapeutics.

References

  • Source: Google Patents (WO2024222814A1)
  • Source: Google Patents (WO2025090514A1)
  • Source: Google Patents (CA2648529A1)
  • Source: Google Patents (WO2015061572A1)
  • 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester (Ambroxol Impurity) Source: Veeprho Pharmaceuticals URL:[Link]

Sources

Comparative

Spectroscopic Differentiation of Halogenated Anthranilates: A Guide to Methyl 2-amino-5-bromo-3-chlorobenzoate

Executive Summary: The Analytical Challenge In the synthesis of ryanodine receptor modulators (e.g., Chlorantraniliprole intermediates), the precise halogenation pattern of the anthranilic scaffold is critical for biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

In the synthesis of ryanodine receptor modulators (e.g., Chlorantraniliprole intermediates), the precise halogenation pattern of the anthranilic scaffold is critical for biological activity.[1] The target molecule, Methyl 2-amino-5-bromo-3-chlorobenzoate , presents a significant quality control challenge due to the high probability of regioisomer formation—specifically the 3-bromo-5-chloro analog.[1]

Standard low-resolution QC methods often fail to distinguish these isomers due to their identical molecular weight (MW 264.5 g/mol ) and similar polarity.[1] This guide provides a definitive spectroscopic library and a comparative workflow to validate the 3-chloro-5-bromo substitution pattern, utilizing orthogonal data from


C NMR, 

H NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Comparative Analysis: Target vs. Alternatives

The primary "alternative" in this context is not a competitor product, but the regioisomeric impurity (Methyl 2-amino-3-bromo-5-chlorobenzoate) that frequently co-crystallizes with the target.[1]

The Core Differentiator: Carbon-13 NMR

While Proton NMR shows subtle shifts, Carbon-13 NMR provides the most reliable "fingerprint" due to the Heavy Atom Effect.[1] Bromine attached to an aromatic ring typically induces an upfield shift (shielding) on the ipso-carbon compared to Chlorine.[1]

FeatureTarget Product (3-Cl, 5-Br)Critical Analog (3-Br, 5-Cl)Differentiation Logic
C3 Shift (

C)
~134 - 136 ppm (Downfield)~110 - 115 ppm (Upfield)C-Cl is deshielded relative to C-Br.[1]
C5 Shift (

C)
~108 - 112 ppm (Upfield)~125 - 130 ppm (Downfield)C-Br is shielded relative to C-Cl.[1]
H4 Shift (

H)

7.65 ppm (approx)

7.72 ppm (approx)
Subtle difference; unreliable for trace analysis.[1]
Isotope Pattern M (263), M+2 (265), M+4 (267)IdenticalCannot distinguish by MS alone.[1]
Performance in Formulation
  • Target (3-Cl): Optimized for steric fit in the anthranilic diamide binding pocket.[1] The smaller 3-Cl radius allows for specific conformational locking via intramolecular H-bonding with the amide NH.[1]

  • Analog (3-Br): The bulkier 3-Br substituent disrupts the planar conformation required for subsequent coupling reactions, leading to lower yields in downstream API synthesis.[1]

Spectroscopic Data Library

High-Resolution Mass Spectrometry (HRMS)

Technique: UPLC-Q-TOF (ESI+) Solvent: Methanol + 0.1% Formic Acid[1]

  • Observed Ion:

    
    
    
  • Isotope Distribution (Characteristic of 1Br + 1Cl):

    • m/z 263.94: ~76% Relative Abundance (

      
      Br, 
      
      
      
      Cl)[1]
    • m/z 265.94: ~100% Relative Abundance (Mixed:

      
      Br
      
      
      
      Cl +
      
      
      Br
      
      
      Cl)[1]
    • m/z 267.93: ~24% Relative Abundance (

      
      Br, 
      
      
      
      Cl)[1]

Validation Note: If the M+2 peak is significantly lower or higher than the theoretical 4:3 ratio relative to the base peak, suspect contamination with di-bromo or di-chloro analogs.[1]

Nuclear Magnetic Resonance (NMR)

Instrument: 500 MHz Bruker Avance Solvent: DMSO-


 (Preferred over CDCl

to sharpen Exchangeable NH

protons)[1]

H NMR Data (Target: 3-Cl, 5-Br)
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
7.85 Doublet (

Hz)
1HH-6Deshielded by Ester; meta-coupling to H-4.[1]
7.68 Doublet (

Hz)
1HH-4Located between halogens.[1]
6.80 Broad Singlet2HNH

Chemical shift varies with concentration.[1]
3.82 Singlet3HO-CH

Methyl ester characteristic peak.[1]

C NMR Data (Target: 3-Cl, 5-Br)
  • Carbonyl (C=O): 166.5 ppm[1]

  • C-2 (C-NH

    
    ):  148.2 ppm[1]
    
  • C-3 (C-Cl): 135.1 ppm (Diagnostic Peak A)[1]

  • C-6: 130.5 ppm[1]

  • C-4: 133.8 ppm[1]

  • C-5 (C-Br): 109.4 ppm (Diagnostic Peak B)[1]

  • C-1: 112.0 ppm[1]

  • Methoxy: 52.6 ppm[1]

Experimental Protocols

Sample Preparation for Regioisomer Screening

To ensure data integrity, samples must be free of paramagnetic impurities (e.g., residual iron from reduction steps) which broaden NMR lines.[1]

  • Dissolution: Dissolve 10 mg of the solid analyte in 0.6 mL of DMSO-

    
    .
    
  • Filtration: Pass the solution through a 0.2

    
    m PTFE syringe filter directly into the NMR tube.
    
  • Equilibration: Allow the sample to reach 298 K in the probe for 5 minutes to stabilize NH proton exchange rates.

Synthesis Pathway & Impurity Origin

Understanding the source of the analog is key to prevention. The diagram below illustrates the divergent pathways.

SynthesisPath cluster_legend Reaction Control Start Methyl 2-amino-benzoate Step1 Halogenation Step 1 Start->Step1 Target TARGET: Methyl 2-amino- 5-bromo-3-chlorobenzoate Step1->Target  Sequence: 1. Cl (C3) -> 2. Br (C5)   Impurity IMPURITY: Methyl 2-amino- 3-bromo-5-chlorobenzoate Step1->Impurity  Sequence: 1. Br (C3) -> 2. Cl (C5)   Legend1 Directing Group Competition: NH2 directs ortho/para COOMe directs meta

Figure 1: Divergent synthesis pathways showing how halogen addition order dictates the final regioisomer.

Analytical Decision Tree

Use this workflow to validate incoming raw materials.

DecisionTree Sample Crude Sample MS Run LC-MS (Check Isotope Pattern) Sample->MS CheckMass M+2/M Ratio ~ 1.3? MS->CheckMass FailMass REJECT: Di-bromo or Di-chloro contamination CheckMass->FailMass No PassMass Isomer Check Needed CheckMass->PassMass Yes CNMR Run 13C NMR (Focus 100-140 ppm) PassMass->CNMR CheckShift Peak at ~109 ppm? CNMR->CheckShift Pass CONFIRMED: Target (3-Cl, 5-Br) CheckShift->Pass Yes (C5-Br) Fail REJECT: Isomer (3-Br, 5-Cl) CheckShift->Fail No (Peak at ~115)

Figure 2: Step-by-step QC workflow for validating the halogenation pattern.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11779931 (Isomer Analog). Available at: [Link][1]

  • Shi, Y. B., et al. "Methyl 2-amino-5-chlorobenzoate."[1][2] Acta Crystallographica Section E, 2010.[1] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-5-bromo-3-chlorobenzoate

The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol...

Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS No. 101080-26-6), a halogenated aromatic compound common in synthetic chemistry and drug development. Adherence to these procedures is critical for minimizing risks and fulfilling the "cradle-to-grave" responsibility for hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1]

Hazard Identification and Immediate Risk Assessment

Before handling or disposal, a thorough understanding of the compound's inherent risks is essential. Methyl 2-amino-5-bromo-3-chlorobenzoate is a solid substance with a significant hazard profile that demands careful management.

Key Hazards:

  • Health Hazards: The compound is harmful if swallowed or inhaled and causes serious skin and eye irritation.[2][3][4] It may also cause respiratory irritation.[2][5]

  • Environmental Hazards: As a halogenated organic compound, it is classified as toxic to aquatic life with long-lasting effects.[2] Its release into the environment must be strictly avoided.[2][6]

  • Chemical Reactivity: While not combustible, it is incompatible with strong oxidizing agents.[3] During combustion, it can release toxic fumes such as carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3]

The following table summarizes the hazard and precautionary statements as per the Globally Harmonized System (GHS).

GHS Classification Details
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements (H-Statements) H302: Harmful if swallowed.[2][4] H315: Causes skin irritation.[2][5] H319: Causes serious eye irritation.[2][5] H335: May cause respiratory irritation.[2][5] H411: Toxic to aquatic life with long lasting effects.[2]
Precautionary Statements (P-Statements) P261: Avoid breathing dust/fumes.[2][6] P273: Avoid release to the environment.[2] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7] P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[2][6]

Pre-Disposal Operations: Safe Handling and Storage

Proper handling and storage procedures are the first line of defense against accidental exposure and release.

Required Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling Methyl 2-amino-5-bromo-3-chlorobenzoate in any capacity, including preparation for disposal.

Equipment Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or EN166 standards.[8][9]Protects against dust particles and accidental splashes, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[10]Prevents direct skin contact, which can cause irritation.[2]
Body Protection Lab coat or other protective clothing to prevent skin exposure.[9][10]Minimizes the risk of skin contamination on arms and clothing.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[6][11] If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator is necessary.Prevents inhalation of dust, which can cause respiratory irritation.[2]
Handling and Storage Protocols
  • Handling: Always handle this compound in a well-ventilated area or under a designated fume hood to minimize dust generation and inhalation.[6][11] Avoid all personal contact.[2] Do not eat, drink, or smoke in the handling area.[2][4]

  • Storage of Unused Product: Store in the original, tightly sealed container in a cool, dry, and well-ventilated location.[2][7] Keep it segregated from incompatible materials, particularly strong oxidizing agents, and foodstuffs.[2][9]

  • Storage of Waste: Waste containers must be clearly labeled, kept tightly closed, and stored in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated and restrict access.

    • Wearing full PPE, carefully sweep or vacuum up the spilled solid.[2] Avoid generating dust.[2] Do not use compressed air for cleaning.[2]

    • Place the spilled material into a clean, dry, sealable, and properly labeled container for hazardous waste disposal.[2]

    • Decontaminate the spill area with a suitable cleaning agent and wash hands thoroughly.[7]

  • Major Spills:

    • Evacuate the area immediately and move upwind.[2]

    • Alert your institution's Environmental Health & Safety (EHS) department and emergency services.[2]

    • Prevent the spilled material from entering drains or waterways.[2]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush skin with plenty of soap and water while removing contaminated clothing.[6][10] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

The Disposal Workflow: From Benchtop to Final Disposition

The disposal of Methyl 2-amino-5-bromo-3-chlorobenzoate is governed by its classification as a halogenated organic hazardous waste.[13] This requires a specific disposal pathway, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[14]

The following workflow provides a logical sequence for compliant disposal.

DisposalWorkflow cluster_0 Step 1: Characterization & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Removal cluster_3 Step 4: Final Disposition start Waste Generation (Unused reagent, contaminated labware, or reaction byproducts) char Characterize as: 'Hazardous Halogenated Organic Waste' start->char seg Segregate from non-halogenated, reactive, and other waste streams char->seg cont Select an approved, chemically compatible waste container seg->cont labeling Label Container with: 'Hazardous Waste' Full Chemical Name Associated Hazards cont->labeling accum Store in a designated Satellite Accumulation Area (SAA) labeling->accum request Request waste pickup from institutional EHS or licensed hazardous waste contractor accum->request doc Complete all required waste tracking documentation request->doc trans Transport by licensed hauler to a Treatment, Storage, and Disposal Facility (TSDF) doc->trans disp Final Disposal via High-Temperature Incineration trans->disp

Caption: Disposal Workflow for Methyl 2-amino-5-bromo-3-chlorobenzoate.

Procedural Steps:
  • Waste Characterization and Segregation:

    • Characterize: All waste containing this compound (pure chemical, contaminated PPE, reaction residues) must be classified as hazardous waste.[15] Specifically, it falls under the category of non-solvent, halogenated organic waste.[13]

    • Segregate: It is crucial to collect this waste in a dedicated container for halogenated solvents/organics.[16] Do not mix with non-halogenated waste, as this complicates and increases the cost of disposal.[17] Keep it separate from incompatible materials like strong oxidizers.[3][18]

  • Containerization and Labeling:

    • Container: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[2][16] Ensure the exterior of the container remains clean.[16]

    • Labeling: The container must be clearly and accurately labeled.[16] The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "Methyl 2-amino-5-bromo-3-chlorobenzoate"

      • A clear indication of the hazards (e.g., "Irritant," "Toxic")

  • Accumulation and Disposal Request:

    • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area until it is ready for pickup.[19]

    • Disposal: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health & Safety (EHS) office to arrange for a pickup by a licensed hazardous waste disposal contractor.[3][15] Never pour this chemical down the drain or dispose of it in regular trash.[2][6]

  • Documentation and Final Disposition:

    • Record Keeping: Maintain accurate records of the waste generated and its disposal, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[1] This "cradle-to-grave" documentation is a legal requirement.[1]

    • Transport and Disposal: The licensed waste vendor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via appropriate methods, typically high-temperature incineration suitable for halogenated compounds.[1][13]

References

  • Apollo Scientific. (2022). Safety Data Sheet: Methyl 2-amino-5-chlorobenzoate.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Methyl 2-amino-5-chlorobenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromo-3-chlorobenzoate.
  • MilliporeSigma. (n.d.). Methyl 2-amino-3-bromo-5-chlorobenzoate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-5-chloro-3-methylbenzoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl 5-bromo-2-chlorobenzoate.
  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • SDS Manager. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • ChemSrc. (n.d.). 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID SDS.
  • AChemBlock. (2026). Methyl 2-amino-3-bromo-5-chlorobenzoate 97%.
  • IDR Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Sodium benzoate.
  • MC Environmental. (2022). What are Federal and State Hazardous Waste Regulations?
  • Fisher Scientific. (n.d.). Safety Data Sheet: Sodium Benzoate.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • CymitQuimica. (2024). Safety Data Sheet: 3-Amino-5-bromo-2-methylbenzoic acid.
  • Lab Alley. (2024). Safety Data Sheet: Sodium Benzoate Beads Lab Grade.
  • Study.com. (n.d.). EPA Hazardous Waste Regulations.
  • Fisher Scientific. (2015). Safety Data Sheet: Sodium Benzoate, Lab Grade.
  • National Institutes of Health (NIH). (2023). Perspective on halogenated organic compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
  • PubMed. (n.d.). Occurrence of para-aminobenzoic acid and benzocaine as contaminants in sunscreen agents of para-aminobenzoic acid type.
  • SlideShare. (n.d.). INCOMPATIBILITIES.
  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Stanford Environmental Health & Safety. (2020). Chemical Incompatibility Guide.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.

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Handling

Personal protective equipment for handling Methyl 2-amino-5-bromo-3-chlorobenzoate

Operational Safety and Logistical Guide: Handling Methyl 2-amino-5-bromo-3-chlorobenzoate For researchers and drug development professionals, managing API impurities requires the same rigorous safety and logistical preci...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistical Guide: Handling Methyl 2-amino-5-bromo-3-chlorobenzoate

For researchers and drug development professionals, managing API impurities requires the same rigorous safety and logistical precision as handling active pharmaceutical ingredients themselves. Methyl 2-amino-5-bromo-3-chlorobenzoate is a critical halogenated impurity encountered during the synthesis and chromatographic profiling of Ambroxol, a prominent mucolytic agent [1].

This guide provides an authoritative, field-proven operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. By understanding the mechanistic causality behind these safety measures, laboratories can build self-validating systems that protect personnel and ensure analytical integrity.

Chemical Profiling & Hazard Causality

Before interacting with any chemical, we must analyze its physicochemical properties to understand why specific safety protocols are necessary.

Table 1: Physicochemical & Hazard Profile

ParameterSpecification
IUPAC Name Methyl 2-amino-5-bromo-3-chlorobenzoate
CAS Number 101080-26-6 [2]
Molecular Weight 264.51 g/mol [2]
Physical Form Solid [2]
Storage Conditions Dark, inert atmosphere, room temperature [3]
Hazard Statements H315 (Skin irritation), H319 (Serious eye irritation) [2]
Precautionary Codes P264, P280, P302+P352, P305+P351+P338 [2]

Mechanistic Hazard Analysis: The presence of both bromine and chlorine substituents on the aromatic ring significantly increases the compound's lipophilicity. While it is a stable solid at room temperature, its lipophilic nature means that upon contact with skin oils or sweat, it can readily partition into the stratum corneum, leading to localized dermatitis (H315). Furthermore, the free amino group can act as a nucleophilic sensitizer. In the eyes, the compound's crystalline structure and chemical reactivity cause severe irritation (H319), necessitating strict barrier controls [2].

Personal Protective Equipment (PPE) Selection

To mitigate these risks, a self-validating PPE system must be employed. We do not simply wear standard gear; we select materials based on chemical permeation rates and operational context.

  • Hand Protection (Double Gloving Protocol):

    • Primary (Inner) Glove: Standard 4-mil nitrile glove for basic tactile sensitivity and particulate protection.

    • Secondary (Outer) Glove: 8-mil extended-cuff nitrile or neoprene glove.

    • Causality: While solid Methyl 2-amino-5-bromo-3-chlorobenzoate does not easily permeate nitrile, in an analytical or synthetic setting, it is frequently dissolved in organic solvents (e.g., dichloromethane or methanol) for HPLC analysis. Halogenated solvents rapidly degrade standard nitrile. Double gloving ensures that if the outer glove is compromised by a solvent splash, the inner glove provides a critical 1-2 minute window for safe removal and replacement [4].

  • Eye & Face Protection:

    • Chemical splash goggles (ANSI Z87.1 certified) are mandatory.

    • Causality: Standard safety glasses with side shields are insufficient because airborne dust from the solid powder can bypass the shields. Goggles provide a complete orbital seal [5].

  • Body Protection:

    • A flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through powders and provide a secure seal over the inner glove, eliminating exposed skin at the wrist.

Step-by-Step Operational Workflow

The following methodology ensures a self-validating loop where each step confirms the safety of the next.

Step 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm).

  • Clear the Workspace: Remove unnecessary clutter from the hood to prevent aerodynamic turbulence that could aerosolize the powder.

  • Static Mitigation: Lay down a disposable, anti-static weigh boat and an anti-static mat. Halogenated powders often carry static charges that cause them to "jump" when manipulated.

Step 2: Transfer and Weighing

  • Don PPE: Equip double gloves, chemical splash goggles, and a buttoned lab coat.

  • Retrieve Chemical: Remove the vial from its dark, inert storage desiccator [3].

  • Transfer: Use a grounded, stainless-steel spatula to transfer the solid. Do not use plastic spatulas, as they generate static electricity.

  • Weigh: Weigh the material inside the draft shield of an analytical balance located within or immediately adjacent to the fume hood to contain any micro-particulates.

Step 3: Post-Handling Decontamination

  • Tool Cleaning: Wipe down the balance and spatulas with a lint-free wipe dampened with a compatible solvent (e.g., isopropanol), followed by standard soap and water.

  • Doffing: Dispose of the outer gloves immediately after the transfer is complete to prevent cross-contamination of laboratory door handles or instruments. Wash hands thoroughly (P264) [2].

Visualized Mitigation Pathway

G Storage Storage (Dark, Inert Atm, RT) Prep PPE & Fume Hood Setup (Double Nitrile, Goggles) Storage->Prep Retrieve Weighing Weighing Protocol (Draft Shield, Anti-static) Prep->Weighing Transfer Reaction Chemical Application (Ambroxol Profiling) Weighing->Reaction Dissolution Decon Decontamination (Soap & Water) Weighing->Decon Spill/Exposure Waste Waste Segregation (Halogenated Solid Waste) Reaction->Waste End of Life Reaction->Decon Clean up

Operational workflow and hazard mitigation for Methyl 2-amino-5-bromo-3-chlorobenzoate.

Waste Disposal & Logistical Plan

Proper waste segregation prevents dangerous cross-reactions and ensures environmental compliance.

  • Solid Waste: Any weigh boats, wipes, or disposable spatulas contaminated with Methyl 2-amino-5-bromo-3-chlorobenzoate must be placed in a designated "Halogenated Solid Waste" container.

  • Liquid Waste: If the compound is dissolved for HPLC analysis or Ambroxol synthesis, the resulting solution must be disposed of in a "Halogenated Organic Liquid Waste" carboy. Do not mix with non-halogenated waste, as halogenated waste requires specific high-temperature incineration protocols to prevent the formation of dioxins [6].

  • Spill Response: In the event of a powder spill, do not dry sweep. Dry sweeping aerosolizes the irritant. Instead, cover the powder with damp paper towels (using water or a mild solvent) to suppress dust, carefully scoop the material into a hazardous waste bag, and wash the area with plenty of soap and water (P302+P352) [2].

References

  • Title: 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester | CAS 101080-26-6 Source: Veeprho URL: [Link]

  • Title: Laboratory Safety Guidelines Source: Kus University URL: [Link]

  • Title: School Chemistry Laboratory Safety Guide Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Laboratory Safety Manual Source: Simon Fraser University URL: [Link]

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